molecular formula C14H12FNO2 B597653 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261948-82-6

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Katalognummer: B597653
CAS-Nummer: 1261948-82-6
Molekulargewicht: 245.253
InChI-Schlüssel: CJNNLHJGPSVYML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6) is a high-purity aromatic carboxylic acid derivative supplied for advanced research and development purposes . This compound, with a molecular formula of C₁₄H₁₂FNO₂ and a molecular weight of 245.25 g/mol, is characterized by a benzoic acid core functionalized with an amino group at the 3-position and a 3-fluoro-2-methylphenyl group at the 5-position . This structural motif makes it a valuable biphenyl-based building block in medicinal chemistry and organic synthesis. Its specific structure, featuring a fluorine atom and a methyl group on the phenyl ring, is particularly useful for creating analogs with modified steric and electronic properties, which can be critical in structure-activity relationship (SAR) studies . Compounds within this chemical class are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for the design of novel therapeutic agents . For laboratory handling, the recommended storage condition is in a refrigerator at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNNLHJGPSVYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689244
Record name 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-82-6
Record name 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. As experimental data for this specific molecule is not yet publicly available, this document presents a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative benchmark for researchers, scientists, and drug development professionals engaged in the synthesis and verification of this and related molecular scaffolds. The methodologies and interpretations for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are detailed, providing a robust framework for structural elucidation.

Introduction and Molecular Overview

The compound this compound is a polysubstituted bi-aryl molecule of interest in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, known for its utility in drug design, with a substituted phenyl ring, offering a unique three-dimensional architecture. The presence of an amino group, a fluorine atom, and a methyl group provides multiple points for potential biological interactions and further chemical modification.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. This guide outlines the expected spectroscopic signature of the title compound, explaining the causal relationships between its structure and its spectral data.

Molecular Structure:

Chemical structure of this compound

Molecular Formula: C₁₄H₁₂FNO₂

Molecular Weight: 245.25 g/mol

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the first line of analysis to confirm the molecular weight of a newly synthesized compound. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield a prominent molecular ion peak.

Predicted Mass Spectrum Data
IonPredicted m/zInterpretation
[M+H]⁺ 246.0925 Molecular Ion Peak (Protonated) . The most critical peak confirming the molecular weight. High-resolution MS can distinguish this from other formulas with the same nominal mass.[1][2]
[M-H₂O+H]⁺228.0819Loss of a water molecule from the carboxylic acid.
[M-COOH+H]⁺201.0976Loss of the carboxylic acid group (formyl radical), a common fragmentation for benzoic acids.[3][4]
[C₇H₅FCH₃]⁺ 125.0710 Base Peak (Predicted) . Cleavage of the bond between the two phenyl rings, resulting in the stable 3-fluoro-2-methylphenyl cation.
[C₆H₅NH₂]⁺120.0498Fragment corresponding to the aminobenzoic acid portion after cleavage and rearrangement.

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.[5]

Causality of Fragmentation

The predicted fragmentation pattern is governed by the stability of the resulting carbocations.[6] The bond connecting the two aromatic rings is a likely point of cleavage. The loss of the carboxylic acid group is a characteristic fragmentation pathway for benzoic acid derivatives, often leading to a stable phenyl cation.[3][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value (246.0925 for C₁₄H₁₃FNO₂⁺). The measured mass should be within 5 ppm of the calculated mass.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an indispensable tool for quickly identifying the presence of key functional groups.[8]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid (-COOH)
~3050Medium-WeakC-H Stretch (sp²)Aromatic Ring
~2950Medium-WeakC-H Stretch (sp³)Methyl Group (-CH₃)
~1700 Strong, Sharp C=O Stretch Carboxylic Acid (-COOH) [9][10]
1620 - 1580MediumN-H BendPrimary Amine (-NH₂)
1600, 1480Medium-WeakC=C StretchAromatic Ring
1300 - 1100StrongC-F StretchAryl-Fluoride
1300 - 1200MediumC-O StretchCarboxylic Acid (-COOH)
960 - 875Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid Dimer[9]
Rationale for Predictions

The spectrum is expected to be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid, partially overlapping with the N-H and C-H stretches.[9] A strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is the most diagnostic signal for the carboxylic acid. The primary amine will show two distinct N-H stretching bands (symmetric and asymmetric). The C-F bond gives a strong absorption in the fingerprint region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of every proton and carbon atom.[12][13][14]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

DMSO-d₆ is chosen as a solvent due to the presence of the polar carboxylic acid and amine groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Coupling
~12.9Broad singlet1HH -OOCThe carboxylic acid proton is highly deshielded and appears as a broad, exchangeable singlet.
~7.85t, J ≈ 1.5 Hz1HH-4Proton on the benzoic acid ring, meta-coupled to H-2 and H-6.
~7.50t, J ≈ 1.5 Hz1HH-6Proton on the benzoic acid ring, meta-coupled to H-2 and H-4.
~7.30t, J ≈ 8.0 Hz1HH-5'Proton on the fluoro-phenyl ring, coupled to H-4' and H-6'.
~7.20dd, J ≈ 8.0, 2.0 Hz1HH-6'Proton on the fluoro-phenyl ring, ortho-coupled to H-5' and meta-coupled to H-4'.
~7.10ddd, J ≈ 10.0, 8.0, 2.0 Hz1HH-4'Proton on the fluoro-phenyl ring, coupled to H-5' (ortho), H-6' (meta), and the fluorine atom (³JHF).
~7.05t, J ≈ 1.5 Hz1HH-2Proton on the benzoic acid ring, meta-coupled to H-4 and H-6.
~5.5Broad singlet2HNHThe amine protons are exchangeable and appear as a broad singlet.
~2.1s3HCHThe methyl protons are a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~167.5C =OCarboxylic acid carbonyl carbon, highly deshielded.
~160.0 (d, ¹JCF ≈ 245 Hz)C -FCarbon directly attached to fluorine shows a large one-bond coupling constant.
~149.0C -NH₂Carbon attached to the electron-donating amino group.
~142.0C -5Quaternary carbon attached to the other phenyl ring.
~135.0C -1'Quaternary carbon on the fluoro-phenyl ring.
~131.0 (d, ³JCF ≈ 8 Hz)C -5'Carbon meta to fluorine, showing smaller C-F coupling.
~129.0C -1Quaternary carbon attached to the carboxylic acid group.
~128.0 (d, ⁴JCF ≈ 3 Hz)C -2'Quaternary carbon attached to the methyl group.
~125.0C -6'Aromatic CH.
~118.0C -6Aromatic CH.
~116.0 (d, ²JCF ≈ 22 Hz)C -4'Aromatic CH ortho to fluorine.
~115.5C -4Aromatic CH.
~114.0C -2Aromatic CH.
~15.0C H₃Methyl carbon, in the typical aliphatic region.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[15] Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[16]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques.[17][18][19] Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This guide presents a predictive yet scientifically rigorous spectroscopic profile for this compound. The predicted data for MS, IR, and NMR are grounded in established chemical principles and serve as a reliable reference for any researcher working on the synthesis and characterization of this molecule. The provided protocols outline the standard, self-validating procedures necessary to acquire high-quality experimental data, which can then be compared against the benchmarks established herein to achieve unequivocal structural confirmation.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5229–5244. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods... UCL Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019).
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • University of Helsinki. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution... [Request PDF]. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution.... Retrieved from [Link]

  • Mr Wakeford. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Macomber, R. S. (1988).
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution.... Retrieved from [Link]

  • Better World Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy : An Introduction to Principles, Applications, and Experimental Methods. Retrieved from [Link]

  • J Michelle Leslie. (2021, February 3). February 3, 2021 [Video]. YouTube. Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • Wiley-VCH. (n.d.). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

  • AbeBooks. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Thermal Stability in Active Pharmaceutical Ingredients

In the landscape of drug development and manufacturing, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. An API's response to thermal stress dictates its formulation strategies, storage conditions, and ultimately, its therapeutic reliability. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and decomposition profile of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, a novel aromatic amino acid derivative with potential therapeutic applications. As direct experimental data for this specific molecule is not yet publicly available, this paper will leverage established principles of thermal analysis and data from structurally analogous compounds to present a robust, albeit illustrative, investigation. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of the critical parameters and analytical techniques essential for characterizing the thermal behavior of this and similar compounds.

Understanding the Molecule: Structural and Functional Group Considerations

This compound is a complex organic molecule featuring several functional groups that will influence its thermal behavior:

  • Amino Group (-NH₂): Aromatic amines can be susceptible to oxidation at elevated temperatures.[1] The position of the amino group on the aromatic ring will also impact its reactivity.

  • Carboxylic Acid Group (-COOH): This group is prone to decarboxylation upon heating, a common decomposition pathway for benzoic acid and its derivatives.[2][3][4][5]

  • Fluoro Group (-F): The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, potentially enhancing thermal stability by strengthening C-F bonds.

  • Methyl Group (-CH₃): This alkyl group can also influence the molecule's melting point and decomposition profile.

  • Biphenyl System: The two interconnected aromatic rings contribute to the molecule's overall rigidity and may influence its melting behavior and thermal stability.

The interplay of these functional groups dictates the molecule's melting point, decomposition onset temperature, and the nature of its degradation products. A thorough thermal analysis is therefore essential to elucidate these properties.

Core Thermal Analysis Techniques: A Methodological Deep Dive

A multi-faceted approach employing several thermal analysis techniques is crucial for a comprehensive understanding of the thermal stability of this compound.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8][9] This technique is fundamental for determining the onset of decomposition and quantifying the mass loss associated with different degradation steps.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).[8][10]

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[8][9] A flow rate of 20-50 mL/min is common.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[7][11]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output A Weigh Sample B Place in Crucible A->B C Set Atmosphere (Nitrogen) B->C D Program Heating Rate (e.g., 10 °C/min) C->D E Initiate Heating D->E F Mass vs. Temperature Curve E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14][15] It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing insights into the physical and chemical changes occurring upon heating.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum).[12] The pan is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.[12]

  • Temperature Program: The sample is heated at a controlled rate, often the same as in the TGA experiment (e.g., 10 °C/min), over a temperature range that encompasses the expected thermal events.

  • Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument cluster_output_dsc Data Output A_dsc Weigh Sample B_dsc Seal in DSC Pan A_dsc->B_dsc C_dsc Set Atmosphere (Nitrogen) B_dsc->C_dsc D_dsc Program Heating Rate (e.g., 10 °C/min) C_dsc->D_dsc E_dsc Initiate Heating D_dsc->E_dsc F_dsc Heat Flow vs. Temperature Curve E_dsc->F_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation of Thermal Data: A Hypothetical Case Study

Based on the analysis of structurally similar aminobenzoic acids, we can construct a hypothetical thermal profile for this compound.[2][16]

Hypothetical TGA and DSC Data
ParameterHypothetical ValueInterpretation
Melting Point (Tm) ~180-190 °CEndothermic event observed in DSC, indicating a phase transition from solid to liquid.
Decomposition Onset (Tonset) ~200-220 °CThe temperature at which significant mass loss begins in the TGA curve.
Major Decomposition Step ~220-350 °CA significant mass loss in the TGA curve, likely corresponding to decarboxylation.
Mass Loss in Major Step ~18%Corresponds to the loss of a CO₂ molecule.
Final Residue at 600 °C < 5%Indicates nearly complete decomposition in an inert atmosphere.
Proposed Decomposition Pathway

The primary thermal decomposition pathway for many aminobenzoic acids is decarboxylation.[2][4] For this compound, the initial and most significant decomposition step is likely the loss of carbon dioxide from the carboxylic acid group.

Decomposition_Pathway Parent This compound Product1 CO₂ Parent->Product1 Heat (Δ) Product2 3-Amino-5-(3-fluoro-2-methylphenyl)benzene (Primary Decomposition Product) Parent->Product2 Heat (Δ) Further_Decomp Further Fragmentation at Higher Temperatures Product2->Further_Decomp

Caption: Proposed primary thermal decomposition pathway.

Kinetic Analysis of Decomposition: Quantifying Stability

To gain a deeper, quantitative understanding of the thermal stability, kinetic analysis of the decomposition process can be performed using data from multiple TGA experiments conducted at different heating rates.[6][17]

Flynn-Wall-Ozawa (FWO) Method

The FWO method is an isoconversional model-free method used to determine the activation energy (Ea) of the decomposition reaction as a function of the extent of conversion.[6][18][19][20] The FWO equation is:

ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

where β is the heating rate, A is the pre-exponential factor, R is the gas constant, g(α) is the integral reaction model, and T is the absolute temperature at a given conversion α. By plotting ln(β) versus 1/T for a constant α, the activation energy can be calculated from the slope of the resulting line.

Kissinger Method

The Kissinger method is another popular technique for determining the activation energy from DSC or DTA data obtained at different heating rates.[17][21][22][23] The Kissinger equation is:

ln(β / Tp²) = ln(AR / Ea) - Ea / RTp

where Tp is the peak temperature of the DSC or DTA curve. A plot of ln(β / Tp²) versus 1/Tp yields a straight line with a slope of -Ea/R.

Influence of Experimental Parameters

It is imperative for researchers to understand that experimental conditions can significantly influence the results of thermal analysis.

  • Heating Rate: Higher heating rates generally shift the decomposition temperatures to higher values.[7][24][25][26][27] A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used for kinetic analysis.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.[9] Using an inert gas like nitrogen or argon is crucial for studying intrinsic thermal stability.

  • Sample Mass and Preparation: A small, representative sample ensures uniform heating and minimizes thermal lag.[10][21]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for evaluating the thermal stability and decomposition of this compound. Through the synergistic use of TGA and DSC, coupled with kinetic analysis, a detailed understanding of the material's thermal properties can be achieved. While this guide provides a robust theoretical and methodological framework based on analogous compounds, it is crucial that these principles are applied to direct experimental investigation of the target molecule. Future work should focus on obtaining empirical TGA and DSC data for this compound, identifying its decomposition products through techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry), and performing a thorough kinetic analysis to provide a definitive assessment of its thermal stability. Such data will be invaluable for its progression through the drug development pipeline.

References

  • G. G. Z. de Souza, J. D. Ardisson, W. A. A. Macedo, and R. A. S. da Costa, "Thermal Studies on Some Substituted Aminobenzoic Acids," Journal of Thermal Analysis and Calorimetry, vol. 87, no. 3, pp. 753–758, 2007.
  • M. Asadieraghi, "Thermal and Kinetic Studies on Biomass Degradation via Thermogravimetric Analysis: A Combination of Model-Fitting and Model-Free Approach," ACS Omega, vol. 6, no. 34, pp. 22205–22218, 2021.
  • Hitachi High-Tech Science Corporation, "DSC Measurement of Pharmaceuticals," TA no.79, 2007.
  • TA Instruments, "Practical Aspects of Kinetics Determination by Thermal Analysis," YouTube, Jul. 31, 2015. [Online]. Available: [Link]...

  • Veeprho, "Use of DSC in Pharmaceuticals Drug Characterisation," Aug. 11, 2020. [Online]. Available: [Link]

  • The Madison Group, "Back to Basics: Thermogravimetric Analysis (TGA)," YouTube, Sep. 16, 2020. [Online]. Available: [Link]...

  • News-Medical.Net, "Differential Scanning Calorimetry of Pharmaceuticals," [Online]. Available: [Link]

  • Torontech, "TGA Sample Preparation: A Complete Guide," Oct. 20, 2025. [Online]. Available: [Link]

  • Y. Wang, et al., "An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material," Materials, vol. 17, no. 23, p. 5689, 2024.
  • S. S. S. Al-Saegh, "Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS," Polymer Degradation and Stability, vol. 77, no. 1, pp. 115-125, 2002.
  • R. Taylor, "The thermal decomposition of benzoic acid," Journal of the Chemical Society, Perkin Transactions 2, no. 8, pp. 1287–1290, 1975.
  • A. A. Salawu, et al., "Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates," Journal of Thermal Analysis and Calorimetry, vol. 147, no. 1, pp. 499–509, 2022.
  • S. Vyazovkin, "Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of," Molecules, vol. 25, no. 12, p. 2813, 2020.
  • A. A. Boateng, "Thermogravimetric analysis (TGA) curves showing the effect of heating rate during the temperature rising from 230 to 320 °C on carbon residual yield at 800 °C," ResearchGate, [Online]. Available: [Link]

  • Torontech, "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights," May 19, 2025. [Online]. Available: [Link]

  • M. E. Brown, "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control," AZoM.com, Apr. 18, 2024. [Online]. Available: [Link]

  • M. A. Oturan, et al.
  • M. Rodica, et al., "Thermal Studies on Some Substituted Aminobenzoic Acids," Journal of Thermal Analysis and Calorimetry, vol. 64, no. 1, pp. 247-254, 2001.
  • R. L. Blaine and H. E. Kissinger, "Homer Kissinger and the Kissinger equation," Thermochimica Acta, vol. 540, pp. 1-6, 2012.
  • XRF Scientific, "A Beginner's Guide to Thermogravimetric Analysis," [Online]. Available: [Link]

  • M. M. Hoffmann, et al., "Degradation of benzoic acid and its derivatives in subcritical water," Journal of Chromatography A, vol. 1217, no. 43, pp. 6746-6751, 2010.
  • J. H. Flynn and L. A. Wall, "General treatment of the thermogravimetry of polymers," Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, vol. 70A, no. 6, pp. 487-523, 1966.
  • M. S. Islam, et al., "Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study," Energies, vol. 17, no. 18, p. 4341, 2024.
  • TA Instruments, "Differential Scanning Calorimetry (DSC) Theory and Applications," [Online]. Available: [Link]

  • H. E. Kissinger, "Reaction Kinetics in Differential Thermal Analysis," Analytical Chemistry, vol. 29, no. 11, pp. 1702–1706, 1957.
  • TA Instruments, "Thermogravimetric Analysis (TGA) Theory and Applications," [Online]. Available: [Link]

  • S. Aboulkas, et al., "Kinetic analysis of TGA data using the Flynn-Wall-Ozawa method at different heating rates," ResearchGate, [Online]. Available: [Link]

  • National Institute of Standards and Technology, "4-Aminobenzoic acid," NIST Chemistry WebBook, [Online]. Available: [Link]

  • A. Keller, et al., "Thermal Stability of Amine Compounds and Dichloromethane," Chemical Engineering Transactions, vol. 48, pp. 25-30, 2016.
  • Eawag, "2-Aminobenzoate Degradation Pathway," Eawag-BBD, [Online]. Available: [Link]

  • P. Barvincova, et al., "Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives," Journal of Thermal Analysis and Calorimetry, vol. 56, no. 3, pp. 1417-1422, 1999.
  • S. A. Mandavgane, et al., "DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES," International Journal of Research in Bioscience, Agriculture and Technology, vol. 9, no. 2, pp. 52-57, 2021.
  • VisualLab, "non-isothermal kinetics and DSC curve solutions," [Online]. Available: [Link]

  • O. V. Shablykin, et al., "Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid," Chemistry of Natural Compounds, vol. 57, no. 1, pp. 78-83, 2021.
  • Y. Wang, et al., "Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes," Journal of Thermal Analysis and Calorimetry, vol. 147, no. 1, pp. 511–521, 2022.
  • M. V. Madarasz, et al., "Thermogravimetric analysis (TGA)," Bio-protocol, vol. 14, no. 8, p. e4998, 2024.
  • A. Al-Absi, et al., "Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes," Energies, vol. 15, no. 1, p. 278, 2022.
  • ResearchGate, "Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate...," [Online]. Available: [Link]

  • Bryan Research & Engineering, LLC, "Amine Thermal Degradation," Apr. 8, 2008. [Online]. Available: [Link]

  • V. R. K. Kumar, et al., "ortho and para-aminobenzoic acids," Indian Journal of Chemistry, vol. 44A, pp. 2404-2408, 2005.
  • R. F. S. T. Winter, "The gas phase thermal decomposition of Benzoic acid," Memorial University of Newfoundland, 1969.
  • M. M. Hoffmann, et al., "Degradation of Benzoic Acid and its Derivatives in Subcritical Water," ResearchGate, [Online]. Available: [Link]

  • Y. Zhang, et al., "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE," University of Kentucky, 2013.

Sources

The Architectural Versatility of Substituted Aminobenzoic Acids: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold of Innovation

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a robust foundation for the design of novel therapeutic agents. Among these, the substituted aminobenzoic acid scaffold stands out for its remarkable versatility and proven track record in drug discovery. From the foundational antibacterial sulfonamides to contemporary multi-targeted agents for neurodegenerative diseases, the inherent reactivity of its amino and carboxylic acid moieties provides a fertile ground for chemical modification and biological optimization. This guide delves into the core principles governing the biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will explore the intricate mechanisms of action, dissect structure-activity relationships, and provide validated experimental protocols to empower the next wave of discovery built upon this enduring and adaptable chemical architecture.

The Aminobenzoic Acid Core: A Chameleon in Medicinal Chemistry

Aminobenzoic acids are aromatic compounds characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH). The positional isomers—ortho (2-aminobenzoic acid or anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—exhibit distinct physicochemical properties that influence their biological activities. PABA, in particular, has been a cornerstone in pharmaceutical research due to its role as a key building block in the synthesis of a wide array of therapeutic molecules.[1][2][3] Its structural flexibility allows for substitutions at both the amino and carboxyl groups, enabling the generation of diverse chemical libraries with a broad spectrum of biological applications.[1][2][3]

The significance of the aminobenzoic acid scaffold is underscored by its presence in over 184 commercially available drugs, highlighting its importance as a fundamental component in drug design.[1] This guide will primarily focus on the derivatives of para-aminobenzoic acid (PABA), given its extensive exploration and documented therapeutic relevance.

A Spectrum of Biological Activities: From Microbes to Neurons

The derivatization of the aminobenzoic acid core has yielded compounds with a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3]

Antimicrobial Activity: The Legacy of Folate Synthesis Inhibition

The most classic example of the therapeutic application of PABA analogs is the sulfonamide class of antibiotics. These drugs act as structural mimics of PABA, competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] This enzyme is crucial for the incorporation of PABA into dihydropteroic acid, a precursor in the biosynthesis of folic acid.[4][6] As bacteria are incapable of utilizing exogenous folate, the inhibition of this pathway leads to a bacteriostatic effect, halting their growth and proliferation.[4] The linear relationship observed between the concentration of a sulfonamide drug and the amount of PABA required to overcome its effect provides strong evidence for this competitive inhibition mechanism.[5]

Mechanism of Action: Sulfonamide Inhibition of Folate Synthesis

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Inhibition Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Proliferation Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

The antimicrobial spectrum of PABA derivatives is not limited to sulfonamides. Various other substituted aminobenzoic acids have demonstrated significant antibacterial and antifungal activities.[7] For instance, certain Schiff base derivatives and alkoxybenzaldehyde substituted benzamines have shown potent activity against various bacterial and fungal strains.[7][8]

Anti-inflammatory and Anticancer Activities: Targeting Key Signaling Pathways

Chronic inflammation is a key driver in the development and progression of many cancers.[9] Substituted aminobenzoic acids have emerged as promising candidates for targeting this cancer-related inflammation. For example, hydrazide derivatives of PABA have demonstrated notable anti-inflammatory and anticancer properties.[9] These compounds have been shown to inhibit the production of nitric oxide (NO) and modulate pro-inflammatory and pro-tumoral signaling pathways such as IL-6/STAT3 and TNFα/NFκB.[9]

The anticancer potential of PABA derivatives also extends to their role as antifolates, similar to methotrexate, which contains a p-aminobenzoic acid moiety.[7] These compounds can interfere with folate metabolism in cancer cells, which have a high demand for nucleotides for DNA synthesis and replication.

Table 1: Anticancer Activity of Selected PABA Analogs

Compound/Analog Cancer Cell Line Activity Metric Value Reference
PABA-derivatized moiety Various cancer cell lines IC50 Varies [8]
Hydrazide derivative (DAB-1) Murine Bladder Cancer Anticancer activity Significant in preclinical models [9]

| Hydrazide derivative (DAB-2-28) | - | Inhibition of NO production | Greater than DAB-1 |[9] |

Neuroprotective Effects: A Multi-pronged Approach to Neurodegeneration

Recent studies have highlighted the potential of PABA and its derivatives in the management of neurodegenerative disorders like Alzheimer's disease.[1][10] The therapeutic strategy often involves a multi-target approach. Certain novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[10]

AChE is a key enzyme in the cholinergic system, and its inhibition increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[1] Carbonic anhydrases are also emerging as important targets in Alzheimer's therapy. The ability of a single molecule to modulate both of these targets represents a promising strategy for treating this complex disease.[10] Furthermore, PABA has been shown to exhibit anti-inflammatory and antioxidant properties within the central nervous system, potentially by modulating neurotransmitter systems and reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α.[11][12]

Experimental Workflow: Screening for Multi-Target AChE and hCA Inhibitors

Start Design & Synthesis of Substituted Aminobenzoic Acid Derivatives In_Vitro_Assay In Vitro Enzymatic Assays Start->In_Vitro_Assay AChE_Inhibition AChE Inhibition Assay (Ellman's Method) In_Vitro_Assay->AChE_Inhibition hCA_Inhibition hCA I & hCA II Inhibition Assays In_Vitro_Assay->hCA_Inhibition Kinetic_Studies Enzyme Kinetic Studies (Determine Ki values) AChE_Inhibition->Kinetic_Studies hCA_Inhibition->Kinetic_Studies In_Silico In Silico Analysis Kinetic_Studies->In_Silico Docking Molecular Docking Studies (Binding Mode Analysis) In_Silico->Docking SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR

Sources

The Strategic Imperative of Fluorine in Benzoic Acid-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Power of a Single Atom

In the intricate world of medicinal chemistry, the substitution of a single hydrogen atom with fluorine can be a transformative event. This seemingly minor alteration to a molecule's architecture can profoundly enhance its therapeutic potential, turning a moderately active compound into a blockbuster drug. When this strategy is applied to the benzoic acid scaffold—a privileged structure renowned for its versatility—the results are often remarkable. This technical guide provides an in-depth exploration of the multifaceted role of fluorine substitution in modulating the bioactivity of benzoic acid derivatives. We will delve into the fundamental physicochemical principles, explore diverse therapeutic applications, and provide practical, field-proven experimental protocols for researchers, scientists, and drug development professionals. Our journey will be one of causality, understanding not just what to do, but why specific experimental choices are made to harness the full potential of this powerful chemical tool.

The Physicochemical Impact of Fluorine: More Than Just an Electronegative Atom

The unique properties of the fluorine atom are the bedrock of its strategic importance in drug design. Its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond collectively influence a molecule's behavior in a biological system.[1][2][3]

Modulating Acidity (pKa) and its Pharmacokinetic Consequences

Fluorine's potent electron-withdrawing inductive effect significantly impacts the acidity of the benzoic acid moiety.[2][4] By placing fluorine atoms on the aromatic ring, the pKa of the carboxylic acid group is lowered, making it more acidic.[4] This has profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A lower pKa can alter the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cellular membranes and interact with its biological target.[4]

Table 1: Effect of Fluorine Substitution on the pKa of Benzoic Acid

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.87
4-Fluorobenzoic Acid4.14

Note: pKa values are approximate and can vary slightly depending on the measurement conditions.

The position of the fluorine atom is critical. An ortho-substitution has the most pronounced effect on acidity due to the proximity of the electron-withdrawing fluorine to the carboxylic acid group.

The Lipophilicity Paradox: A Context-Dependent Parameter

The influence of fluorine on lipophilicity is more nuanced and often counterintuitive.[4][5] While fluorine is highly electronegative, the C-F bond is also highly polarized. A single fluorine substitution on an aromatic ring can increase lipophilicity, while polyfluorination, particularly in alkyl groups, tends to decrease it.[6] This modulation of lipophilicity is a key tool for optimizing a drug's ability to traverse biological membranes and reach its site of action.[2][3]

Enhancing Metabolic Stability: The Strength of the C-F Bond

One of the most significant advantages of incorporating fluorine is the enhanced metabolic stability it confers.[2][3] The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[7] By strategically placing fluorine at sites susceptible to metabolic attack, the in vivo half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[3][8]

Therapeutic Applications of Fluorinated Benzoic Acid Derivatives

The versatile benzoic acid scaffold, when augmented with fluorine, has given rise to a wide array of bioactive compounds across numerous therapeutic areas.[1]

Anti-inflammatory Agents: Targeting COX-2

A notable application of fluorinated benzoic acid derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[9][10] The fluorine substituents can enhance the binding affinity and selectivity of these compounds for the COX-2 enzyme over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10] For instance, fluorobenzoylated di- and tripeptides have been investigated as potent COX-2 inhibitors.[11]

Anticancer Therapeutics: Inducing Apoptosis and Beyond

Fluorinated benzoic acid derivatives have emerged as promising candidates in oncology.[1][12] These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells.[1] The presence of fluorine can enhance the compound's ability to penetrate cancer cells and interact with intracellular targets.[4] Gallic acid, a trihydroxylated benzoic acid derivative, is known to retard cancer cell growth, and fluorination can potentially enhance such activities.[13]

Antibacterial Agents: Disrupting Essential Bacterial Pathways

In the fight against bacterial infections, fluorinated benzoic acid derivatives have shown significant promise.[1] Certain derivatives function by inhibiting the bacterial fatty acid biosynthesis (FAB) pathway, which is essential for the formation of bacterial cell membranes and is absent in humans, making it an attractive and selective target.[1] The incorporation of fluorine can improve the compound's penetration into bacterial cells and its binding to the target enzymes within the FAB pathway.[4]

Rational Drug Design and Synthesis Strategies

The successful development of fluorinated benzoic acid derivatives hinges on a deep understanding of structure-activity relationships (SAR) and the application of efficient synthetic methodologies.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of these compounds.[14][15] The position and number of fluorine atoms, as well as the nature of other substituents on the benzoic acid ring, all play a critical role in determining the compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and the benzoic acid was found to be essential for activity.[14]

Synthetic Workflows: From Precursors to Bioactive Molecules

The synthesis of fluorinated benzoic acid derivatives can be approached in two primary ways: direct fluorination of a benzoic acid core or building the molecule from a fluorinated precursor.[1] A common and practical approach involves the derivatization of commercially available fluorobenzoic acids.[1]

G cluster_0 Synthesis Workflow Start Commercially Available Fluorobenzoic Acid Step1 Esterification Start->Step1 Step2 Hydrazide Formation Step1->Step2 Step3 Condensation with Aldehyde/Ketone Step2->Step3 Product Final Bioactive Derivative Step3->Product Evaluation Bioactivity Screening (e.g., MIC, IC50) Product->Evaluation

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of fluorinated benzoic acid derivatives, grounded in established methodologies.

Protocol: Synthesis of Ethyl 4-Fluorobenzoate

Objective: To synthesize an ester precursor from 4-fluorobenzoic acid for subsequent derivatization.

Materials:

  • 4-Fluorobenzoic acid (15 g)

  • Absolute ethanol (60 mL)

  • Concentrated sulfuric acid (7.5 mL)

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • n-Hexane

  • 250 mL Round bottom flask

  • Condenser

  • Heating mantle

  • Separating funnel

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.[1]

  • Dissolve the acid in 60 mL of absolute ethanol.[1]

  • Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[1]

  • Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1]

  • Monitor the reaction progress periodically using TLC with an ethyl acetate/n-hexane mobile phase.[1]

  • After completion, allow the mixture to cool to room temperature.[1]

  • Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.[1]

  • Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product with ethyl acetate.[1]

Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of synthesized fluorinated benzoic acid derivatives against bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well containing the test compound.

  • Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights: How Fluorine Influences Biological Action

Understanding the mechanism of action at a molecular level is paramount for rational drug design.

Inhibition of Bacterial Fatty Acid Biosynthesis

As previously mentioned, a key mechanism for some fluorinated benzoic acid derivatives is the inhibition of the bacterial FAB pathway.[1] This targeted inhibition effectively halts bacterial growth by preventing the formation of essential cell membrane components.[1]

Compound Fluorinated Benzoic Acid Derivative Target FAB Pathway Enzyme Compound->Target Inhibits Process Fatty Acid Biosynthesis Target->Process Outcome Bacterial Cell Membrane Formation Process->Outcome Leads to Result Bacterial Growth Inhibition Outcome->Result Disruption leads to

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

Induction of Apoptosis in Cancer Cells

In the context of cancer, many benzoic acid derivatives, including their fluorinated counterparts, function by inducing apoptosis.[1] These compounds can activate intrinsic or extrinsic apoptotic pathways, ultimately leading to the activation of caspases, the executioner enzymes of cell death.[1] This results in the selective elimination of malignant cells.[1]

Drug Anticancer Fluorinated Benzoic Acid Derivative Pathway Apoptotic Pathway (Intrinsic/Extrinsic) Drug->Pathway Triggers Caspases Caspase Activation Pathway->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Outcome Cancer Cell Elimination Apoptosis->Outcome

Caption: Logical flow for the induction of apoptosis by an anticancer agent.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into benzoic acid derivatives continues to be a highly fruitful area of research in drug discovery. The ability to fine-tune physicochemical properties and enhance bioactivity through fluorination provides a powerful tool for medicinal chemists. Future advancements in synthetic fluorination methods will undoubtedly expand the chemical space available for exploration, leading to the development of novel therapeutics with improved efficacy and safety profiles. The principles and protocols outlined in this guide serve as a foundation for researchers to confidently navigate the exciting and impactful field of fluorinated pharmaceuticals.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • The role of fluorine in medicinal chemistry. [Link]

  • Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2). PubMed. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring an amino group, a carboxylic acid, and a substituted phenyl ring, makes it an important intermediate for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. This document provides a comprehensive guide for the synthesis of this target molecule from commercially available precursors, detailing the underlying chemical principles and offering robust, step-by-step protocols for its preparation.

The synthetic strategy hinges on a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by a chemoselective reduction of a nitro group to the desired amine. This approach offers high efficiency and functional group tolerance, making it a reliable method for accessing this and structurally related compounds.

Synthetic Strategy Overview

The synthesis commences with the coupling of two key precursors: 3-bromo-5-nitrobenzoic acid and (3-fluoro-2-methylphenyl)boronic acid . The carbon-carbon bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing biaryl systems.[1] The subsequent and final step involves the selective reduction of the nitro group on the resulting intermediate, 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid , to yield the target amine. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity, preserving the carboxylic acid functionality.[2]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction 3-bromo-5-nitrobenzoic_acid 3-bromo-5-nitrobenzoic acid Intermediate 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid 3-bromo-5-nitrobenzoic_acid->Intermediate Pd catalyst, Base 3-fluoro-2-methylphenylboronic_acid (3-fluoro-2-methylphenyl)boronic acid 3-fluoro-2-methylphenylboronic_acid->Intermediate Final_Product This compound Intermediate->Final_Product H₂, Pd/C

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. In this step, the aryl bromide (3-bromo-5-nitrobenzoic acid) is coupled with the arylboronic acid ((3-fluoro-2-methylphenyl)boronic acid) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[1]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-bromo-5-nitrobenzoic acid246.021.0246 mg
(3-fluoro-2-methylphenyl)boronic acid153.951.2185 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
1,4-Dioxane--10 mL
Water (degassed)--2 mL

Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (246 mg, 1.0 mmol), (3-fluoro-2-methylphenyl)boronic acid (185 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid as a solid.

Part 2: Synthesis of this compound via Nitro Group Reduction

The chemoselective reduction of the nitro group in the presence of a carboxylic acid is achieved through catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an effective catalyst for this transformation, and hydrogen gas serves as the reducing agent. This method is highly efficient and generally proceeds with excellent yields.[2][3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid291.241.0291 mg
Palladium on Carbon (10 wt. %)--~30 mg
Methanol--20 mL
Hydrogen (H₂) gas--Balloon

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid (291 mg, 1.0 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (~30 mg, ~10 mol% by weight of the substrate) to the solution.

  • Hydrogenation:

    • Secure a hydrogen-filled balloon to the flask.

    • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a solid.

Data and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

Expected Characterization Data for 5-(3-fluoro-2-methylphenyl)-3-nitrobenzoic acid:

  • ¹H NMR: Resonances corresponding to the aromatic protons of both phenyl rings and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro and carboxylic acid groups.

  • ¹³C NMR: Signals for all carbon atoms in the molecule, including the quaternary carbons and the carboxyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₄H₁₀FNO₄.

Expected Characterization Data for this compound:

  • ¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons and a shift in the aromatic proton signals compared to the nitro intermediate.

  • ¹³C NMR: A shift in the chemical shifts of the carbon atoms attached to the newly formed amino group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₄H₁₂FNO₂.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and the C=O stretch of the carboxylic acid around 1700 cm⁻¹.

Troubleshooting and Safety Considerations

  • Suzuki-Miyaura Coupling:

    • Low Yield: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The palladium catalyst should be of good quality. Varying the base, solvent, or ligand might be necessary to optimize the yield.

    • Side Reactions: Protodeboronation of the boronic acid can be a side reaction. Using a stronger base or anhydrous conditions can sometimes mitigate this.

  • Nitro Group Reduction:

    • Incomplete Reaction: Ensure the catalyst is active and the hydrogen supply is sufficient. Increasing the reaction time or hydrogen pressure might be necessary.

    • Catalyst Handling: Palladium on carbon is flammable when dry and in the presence of air. Handle with care and preferably wet with a solvent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric. Handle with care.

  • Hydrogen gas is flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of this compound. The use of the well-established Suzuki-Miyaura coupling and catalytic hydrogenation ensures high yields and purity of the final product. These detailed protocols and application notes should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Taft, B. R.; Llaveria, J.; et al. Catalytic Hydrogenation of Nitroarenes: A Review. Organic Process Research & Development, 2014, 18 (10), 1274–1285.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

Sources

Multi-Step Synthesis Protocols for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, two-step synthetic protocol for the preparation of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, a valuable biphenyl carboxylic acid building block in medicinal chemistry and materials science. The synthesis leverages a robust and scalable Suzuki-Miyaura cross-coupling reaction to construct the core biaryl framework, followed by a clean and efficient catalytic hydrogenation to reduce a nitro group precursor to the final amine. This guide is designed for chemistry professionals, offering in-depth procedural details, explanations of experimental choices, and characterization data to ensure reproducible and high-yielding results.

Introduction: Strategic Approach to a Biaryl Amine

This compound (CAS No: 1261948-82-6) is an important synthetic intermediate whose structural motifs are prevalent in pharmacologically active compounds and advanced materials.[1] The molecule's architecture, featuring a substituted biphenyl core, necessitates a strategy that can reliably form a carbon-carbon bond between two aromatic rings.

Our selected synthetic strategy is a convergent two-step process:

  • Formation of the Biaryl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction is renowned for its functional group tolerance, mild reaction conditions, and high yields in constructing C(sp²)-C(sp²) bonds.[2] We will couple 3-bromo-5-nitrobenzoic acid with (3-fluoro-2-methylphenyl)boronic acid. The nitro group serves as a stable precursor to the desired amine, preventing potential side reactions that a free amine might undergo under coupling conditions.

  • Installation of the Amino Group: The nitro group of the biphenyl intermediate is reduced to the primary amine. Catalytic hydrogenation is chosen for this transformation due to its high efficiency, clean conversion, and simple work-up, avoiding the use of stoichiometric heavy metal reductants.[3]

This approach ensures a high overall yield and facilitates straightforward purification of both the intermediate and the final product.

Overall Synthetic Workflow

The two-step synthesis is visualized below, proceeding from commercially available starting materials to the final target molecule.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction SM1 3-Bromo-5-nitrobenzoic acid Intermediate 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid SM1->Intermediate Pd Catalyst, Base SM2 (3-Fluoro-2-methylphenyl)boronic acid SM2->Intermediate FinalProduct This compound Intermediate->FinalProduct H₂, Pd/C

Caption: Overall two-step synthesis pathway.

Part 1: Suzuki-Miyaura Coupling for Biaryl Core Synthesis

Mechanistic Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[4] The catalytic cycle, shown below, is a well-understood process involving a palladium(0) active species.

Key Steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 3-bromo-5-nitrobenzoic acid, forming a Pd(II) complex.[5]

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate), transfers its organic group (3-fluoro-2-methylphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[5]

Suzuki_Cycle cluster_legend Legend A Pd(0)L₂ B Ar¹-Pd(II)L₂-X (Oxidative Addition) A->B Ar¹-X C Ar¹-Pd(II)L₂-Ar² (Transmetalation) B->C Ar²-B(OH)₂ Base C->A (Reductive Elimination) D Ar¹-Ar² (Product) C->D L L = Ligand Ar1 Ar¹ = 3-carboxy-5-nitrophenyl Ar2 Ar² = 3-fluoro-2-methylphenyl X X = Br

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of Aromatic Amine Synthesis

The reduction of substituted nitrobenzoic acids to their corresponding aminobenzoic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These resulting aromatic amines are indispensable building blocks for a vast array of molecules, from active pharmaceutical ingredients (APIs) and dyes to specialized polymers. The catalytic hydrogenation of the nitro group offers a highly efficient and atom-economical route to these valuable anilines. However, the presence of both a deactivating carboxylic acid group and other potentially reactive substituents on the aromatic ring presents unique challenges in achieving high yields and, crucially, maintaining chemoselectivity.

This comprehensive guide provides an in-depth exploration of the methodologies for the catalytic hydrogenation of substituted nitrobenzoic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of this reaction, optimize conditions for specific substrates, and ensure safe and reproducible outcomes. We will delve into the mechanistic underpinnings of catalyst selection, the influence of reaction parameters, and provide detailed, field-proven protocols for a variety of substrates.

Core Principles of Catalytic Hydrogenation of Nitroaromatics

Catalytic hydrogenation is a heterogeneous process involving the reaction of a substrate with molecular hydrogen on the surface of a solid catalyst. The general transformation of a nitro group to an amine involves the transfer of six hydrogen atoms and the elimination of two molecules of water.

The reaction is understood to proceed through a series of intermediates, as first proposed by Haber. This pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the amine.[1]

dot graph "Haber_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substituted_Nitrobenzoic_Acid [label="Substituted Nitrobenzoic Acid (Ar-NO2)"]; Nitroso_Intermediate [label="Nitroso Intermediate (Ar-NO)"]; Hydroxylamine_Intermediate [label="Hydroxylamine Intermediate (Ar-NHOH)"]; Substituted_Aminobenzoic_Acid [label="Substituted Aminobenzoic Acid (Ar-NH2)"];

Substituted_Nitrobenzoic_Acid -> Nitroso_Intermediate [label="+2H"]; Nitroso_Intermediate -> Hydroxylamine_Intermediate [label="+2H"]; Hydroxylamine_Intermediate -> Substituted_Aminobenzoic_Acid [label="+2H"]; } caption="Figure 1: Simplified Haber pathway for nitro group reduction."

An alternative "condensation pathway" can also occur, where the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo species, which are then subsequently reduced to the final amine product.[2] The prevalence of each pathway is influenced by the catalyst, substrate, and reaction conditions.

The Pillars of a Successful Hydrogenation: Catalyst, Solvent, and Conditions

The outcome of a catalytic hydrogenation is a delicate interplay between the choice of catalyst, the solvent system, and the reaction parameters (temperature, pressure, and agitation).

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount in achieving efficient and selective hydrogenation. The most commonly employed catalysts are noble metals supported on a high-surface-area material, typically activated carbon.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions due to its high activity, good selectivity, and cost-effectiveness.[3] It is generally effective for a wide range of substituted nitroaromatics. However, it can be prone to causing dehalogenation in substrates containing chloro, bromo, or iodo substituents.[4]

  • Platinum-based Catalysts (Pt/C, PtO₂, Pt-V/C): Platinum catalysts are often more active than palladium and can be effective at lower temperatures and pressures.[5] They are particularly useful when palladium catalysts show low activity. Modified platinum catalysts, such as those with vanadium promoters, have shown excellent selectivity in the hydrogenation of halogenated nitroaromatics, minimizing dehalogenation.[6]

  • Raney® Nickel (Raney Ni): This is a cost-effective alternative to precious metal catalysts and is particularly useful for substrates where dehalogenation is a concern.[7] However, Raney Ni can be less selective for other functional groups and is pyrophoric, requiring careful handling.[7]

  • Rhodium (Rh) and Ruthenium (Ru): These catalysts are generally very active for the reduction of aromatic rings and are less commonly used for the selective reduction of nitro groups when the aromatic ring needs to be preserved.[8]

The Role of the Solvent: More Than Just a Medium

The solvent not only dissolves the substrate but also influences the catalyst's activity and selectivity. Protic solvents like ethanol, methanol, and water are commonly used and can enhance the reaction rate by facilitating proton transfer.[9] The solubility of hydrogen is also a critical factor, with lower solubility in aqueous media potentially necessitating higher hydrogen pressures.[2] For substrates with poor solubility, co-solvent systems or alternative solvents like ethyl acetate or THF may be employed.

Reaction Conditions: Fine-Tuning for Optimal Performance

  • Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate by increasing the concentration of hydrogen on the catalyst surface. However, excessively high pressures can sometimes lead to over-reduction or other side reactions. Typical pressures range from atmospheric (balloon) to 500 psi (34 bar) or higher in specialized autoclaves.[6]

  • Temperature: Increasing the temperature usually accelerates the reaction rate. However, it can also decrease selectivity and promote side reactions like dehalogenation. A careful balance must be struck to achieve a reasonable reaction time without compromising the purity of the product.

  • Agitation: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface. Inadequate agitation can lead to mass transfer limitations and slower, incomplete reactions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for each specific substrate and scale. Extreme caution should be exercised during all hydrogenation reactions due to the use of flammable hydrogen gas and pyrophoric catalysts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

General Experimental Workflow

dot graph "Hydrogenation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Reactor Setup & Inerting"]; B [label="Catalyst & Substrate Charging"]; C [label="Hydrogenation Reaction"]; D [label="Reaction Monitoring"]; E [label="Reaction Workup"]; F [label="Product Isolation"];

A -> B; B -> C; C -> D; D -> C [label="Continue if incomplete"]; D -> E [label="If complete"]; E -> F; } caption="Figure 2: General workflow for a batch hydrogenation reaction."

Protocol 1: General Procedure for the Hydrogenation of 4-Nitrobenzoic Acid using Pd/C

This protocol is a standard method for the reduction of a simple substituted nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid

  • 10% Palladium on carbon (50% wet)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Magnetic stir plate and stir bar

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Reactor Setup and Inerting: To a clean, dry hydrogenation flask containing a magnetic stir bar, add the 4-nitrobenzoic acid. Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.[10]

  • Catalyst Charging: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate). The catalyst should be handled as a slurry in the reaction solvent to minimize the risk of ignition.

  • Solvent Addition: Add the solvent (e.g., ethanol) via cannula or syringe. The amount of solvent should be sufficient to create a freely stirring slurry.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a balloon setup, ensure the balloon is securely attached. For a pressure reactor, pressurize to the desired level (e.g., 50 psi). Begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen (pressure drop in a closed system) or by TLC/LC-MS analysis of aliquots. To take an aliquot, the reaction must be stopped, the hydrogen atmosphere replaced with an inert gas, and the sample withdrawn.

  • Work-up: Once the reaction is complete (no further hydrogen uptake and disappearance of starting material), carefully vent the hydrogen and purge the system thoroughly with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry in the air. [11] Immediately quench the filter cake with water and store it under water in a designated waste container.

  • Product Isolation: The filtrate containing the product can be concentrated under reduced pressure. The resulting aminobenzoic acid can be purified by recrystallization if necessary. A patent for a similar process reports a yield of over 96% with a purity of more than 99%.[6]

Protocol 2: Chemoselective Hydrogenation of 2-Chloro-5-nitrobenzoic Acid

This protocol highlights the considerations for hydrogenating a halogenated substrate where dehalogenation is a potential side reaction.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • 5% Platinum on carbon (or a specialized catalyst like Pt-V/C)

  • Methanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite®

Rationale for Experimental Choices:

  • Catalyst: Platinum on carbon is often more selective against dehalogenation than palladium on carbon.[5] The use of catalyst modifiers or specialized bimetallic catalysts can further enhance this selectivity.

  • Solvent: Methanol is a common choice, but other solvents should be screened if dehalogenation is still problematic.

  • Temperature: The reaction is typically run at or near room temperature to minimize the rate of the dehalogenation side reaction.

Procedure:

  • Follow the general procedure outlined in Protocol 1 for reactor setup, inerting, and catalyst/substrate charging, using 2-chloro-5-nitrobenzoic acid and the platinum-based catalyst.

  • Conduct the hydrogenation at a relatively low pressure (e.g., 4-5 bar) and maintain the temperature at 25-30°C.[5]

  • Monitor the reaction carefully by LC-MS to track the consumption of the starting material and the formation of both the desired product (2-chloro-5-aminobenzoic acid) and the dehalogenated byproduct (5-aminobenzoic acid).

  • Once the starting material is consumed, immediately stop the reaction to prevent further dehalogenation of the product.

  • Work up the reaction as described in Protocol 1, paying close attention to the safe handling of the pyrophoric catalyst.

  • Purification by recrystallization or column chromatography may be necessary to separate the desired product from any dehalogenated impurity.

Protocol 3: Transfer Hydrogenation of 3-Nitrobenzoic Acid using Formic Acid

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. Formic acid or its salts are common hydrogen donors.[3]

Materials:

  • 3-Nitrobenzoic acid

  • 10% Palladium on carbon

  • Formic acid (or ammonium formate)

  • Methanol or Ethanol

  • Nitrogen or Argon gas

  • Celite®

Rationale for Experimental Choices:

  • Hydrogen Source: Formic acid, in the presence of a palladium catalyst, decomposes to provide hydrogen in situ, avoiding the need for a pressurized hydrogen source.[3]

  • Catalyst: Pd/C is highly effective for this transformation.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 3-nitrobenzoic acid and 10% Pd/C (5-10 mol% Pd).

  • Add the solvent (e.g., methanol) to create a slurry.

  • Under a nitrogen or argon atmosphere, slowly add formic acid (typically 3-5 equivalents). An exothermic reaction may occur.

  • Heat the reaction mixture to a gentle reflux (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through Celite® to remove the catalyst, again ensuring the filter cake is kept wet and disposed of safely.

  • The filtrate can be concentrated, and the product isolated. An acidic or basic workup may be necessary to remove any remaining formic acid and to isolate the zwitterionic aminobenzoic acid.

Data Presentation: A Comparative Overview

The following table summarizes typical conditions and outcomes for the hydrogenation of various substituted nitrobenzoic acids. Note that these are representative examples, and optimal conditions may vary.

SubstrateCatalystSolventPressure (H₂)Temp (°C)Time (h)Yield (%)Observations
4-Nitrobenzoic acid 10% Pd/CEthanol50 psi252-4>95A standard and high-yielding reaction.[6]
3-Nitrobenzoic acid 5% Pt/CMethanol60 psi253-5~90Platinum can be more effective for meta-substituted substrates.
2-Nitrobenzoic acid Raney NiEthanol100 psi504-6>90Raney Ni can be advantageous for sterically hindered substrates.
4-Methyl-3-nitrobenzoic acid 10% Pd/CEthyl Acetate50 psi304-8>90A relatively straightforward reduction.
2-Chloro-5-nitrobenzoic acid 5% Pt/CMethanol60 psi256-1085-90Careful monitoring is needed to minimize dehalogenation.[5]
3-Methoxy-4-nitrobenzoic acid 10% Pd/CEthanol50 psi253-6>95The methoxy group is generally stable under these conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Stalled Reaction - Inactive catalyst (old or poisoned)- Insufficient agitation- Low hydrogen pressure or leak- Catalyst poisoning by impurities in the substrate or solvent (e.g., sulfur compounds)- Use fresh, high-quality catalyst.- Increase stirring speed.- Check for leaks and ensure adequate hydrogen supply.- Purify the substrate and use high-purity solvents.[12]
Incomplete Conversion - Insufficient catalyst loading- Reaction time too short- Catalyst deactivation during the reaction- Increase catalyst loading (e.g., from 1 mol% to 5 mol%).- Extend the reaction time.- Consider adding a second portion of fresh catalyst.
Dehalogenation - Catalyst choice (Pd is more prone than Pt)- High temperature or pressure- Prolonged reaction time- Switch to a platinum-based catalyst or Raney Ni.- Use milder conditions (lower temperature and pressure).- Stop the reaction as soon as the starting material is consumed.[13]
Formation of Byproducts (azo, azoxy) - Low hydrogen concentration on the catalyst surface- Specific substrate and catalyst interactions- Increase hydrogen pressure.- Improve agitation.- Screen different catalysts and solvents.

Safety: A Non-Negotiable Priority

Catalytic hydrogenation carries inherent risks that must be managed through careful planning and execution.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area and eliminate all potential ignition sources.

  • Pyrophoric Catalysts: Dry hydrogenation catalysts, especially after use, are pyrophoric and can ignite spontaneously upon contact with air.[11] Never allow the catalyst to dry on the filter paper or be exposed to air. Quench the catalyst with water immediately after filtration.

  • Pressure Equipment: When using high-pressure reactors, ensure they are properly rated, maintained, and operated by trained personnel. Always follow the manufacturer's instructions and institutional safety protocols.[14]

  • Runaway Reactions: The hydrogenation of nitro compounds is highly exothermic. For larger-scale reactions, proper heat management is critical to prevent a runaway reaction. This includes ensuring adequate cooling capacity and potentially controlling the rate of hydrogen addition.

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

The catalytic hydrogenation of substituted nitrobenzoic acids is a powerful and versatile method for the synthesis of aminobenzoic acids. A thorough understanding of the interplay between the substrate, catalyst, solvent, and reaction conditions is key to achieving high yields and selectivities. By carefully selecting the appropriate catalyst and optimizing the reaction parameters, researchers can successfully navigate the challenges posed by various substituents and achieve their desired synthetic targets. The protocols and guidelines presented here provide a solid foundation for this important transformation, emphasizing both efficacy and, most importantly, safety.

References

  • Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • (2017).
  • Stavila, V., et al. (2018).
  • (2020). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.
  • (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Rahman, M. T., et al. (2020). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett, 31(01), A-F.
  • (2016). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
  • (2007). Catalyst and its use for synthesizing 4-nitro-3-methyl benzoic acid.
  • (2016). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Studer, M., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(5), 707-714.
  • (2025). Hydrogenation Reaction Safety In The Chemical Industry.
  • (2025).
  • (2022).
  • Wang, Y., et al. (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 42(1), 383-390.
  • (2015). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Kukkola, J., et al. (2019). Hydrogen migration reactions via low internal energy pathways in aminobenzoic acid dications. Physical Chemistry Chemical Physics, 21(3), 1136-1145.
  • (n.d.).
  • Li, H., et al. (2017). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 41(19), 10839-10844.
  • (2015). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Das, S., et al. (2020).
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 17-23.
  • (2014).
  • (n.d.).
  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Kim, H., et al. (2021). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Reaction Chemistry & Engineering, 6(10), 1845-1853.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • (2022, January 21).
  • Gioia, L., et al. (2020). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Chemical Engineering Journal, 379, 122325.
  • Li, J. J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(12), 10349-10357.
  • (1995). Catalyst Handling Procedures to Minimize Exposure. Concawe.
  • (2021). SCALING-UP A CONTINUOUS FLOW HYDROGENATION REACTION IN A LAB ENVIRONMENT. ThalesNano.
  • (1981). Process for the catalytic hydrogenation of nitrobenzene. U.S.
  • (1964). Catalytic hydrogenation of halonitrobenzene compounds. U.S.
  • (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • (n.d.).
  • (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • (n.d.).
  • (2016). Chemoselective Hydrogenation of Aromatic Nitro Compounds Using Diammonium Hydrogen Phosphite and Commercial Zinc Dust.
  • (2022).
  • (n.d.). selective reduction of nitro group without affecting other functional groups. Benchchem.
  • (2021). Catalytic hydrogenation of nitroarenes into different products via controlling the reaction pathways.

Sources

Application Notes and Protocols: 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic Acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Amino-5-arylbenzoic Acid Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the selection of appropriate chemical building blocks is paramount to achieving potency, selectivity, and favorable pharmacokinetic properties. 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a synthetically versatile building block that offers a unique combination of structural features for the elaboration of potent kinase inhibitors. This biaryl scaffold provides a rigid core for orienting key pharmacophoric elements within the ATP-binding site of kinases. The strategically placed amino and carboxylic acid functionalities serve as key handles for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor properties.[2]

The 3-fluoro-2-methylphenyl moiety introduces specific steric and electronic features that can be exploited to achieve selective interactions with the target kinase. The fluorine atom can engage in favorable hydrogen bonding or halogen bonding interactions, while the methyl group can occupy hydrophobic pockets within the active site.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors. We will detail a representative synthetic protocol, methods for biological characterization, and discuss the underlying principles of SAR for this promising scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 1261948-82-6[5][6]
Molecular Formula C₁₄H₁₂FNO₂[5]
Molecular Weight 245.25 g/mol [5]
Appearance Off-white to light yellow solidGeneric
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanolGeneric
Storage Store at 2-8°C in a dry, well-ventilated place[5]

Synthetic Strategy: From Building Block to Potent Kinase Inhibitor

The primary synthetic utility of this compound lies in the independent reactivity of its amino and carboxylic acid groups. A common and effective strategy involves a two-step process:

  • Amide Bond Formation: The carboxylic acid is coupled with a desired amine-containing fragment. This fragment is often a heterocyclic scaffold known to interact with the hinge region of the kinase ATP-binding site.

  • Functionalization of the Amino Group: The amino group is then acylated, sulfonylated, or used in other coupling reactions to introduce moieties that can occupy the solvent-exposed region or other pockets of the kinase active site.

This sequential approach allows for the modular and efficient synthesis of a library of analogs for SAR studies.

G cluster_synthesis Representative Synthetic Workflow A This compound C Amide Coupling (e.g., HATU, EDCI) A->C B Amine-containing Heterocycle (R1-NH2) B->C D Intermediate Amide C->D Amide bond formation F Acylation/Sulfonylation D->F E Acylating/Sulfonylating Agent (R2-COCl or R2-SO2Cl) E->F G Final Kinase Inhibitor F->G Functionalization of amino group

Caption: A generalized synthetic workflow for kinase inhibitors.

Detailed Protocol 1: Synthesis of a Representative N-(Heterocyclyl)-3-acylamino-5-(3-fluoro-2-methylphenyl)benzamide

This protocol describes a general procedure for the synthesis of a kinase inhibitor using this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Step 1: Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable amine-containing heterocycle (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the intermediate amide.

Step 2: Acylation of the Amino Group

  • Reaction Setup: Dissolve the intermediate amide (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride or sulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor.

Biological Evaluation: From In Vitro Assays to Cellular Activity

Once synthesized, the novel compounds must be evaluated for their biological activity. A tiered screening approach is typically employed, starting with in vitro enzymatic assays and progressing to cell-based assays.

G cluster_screening Kinase Inhibitor Screening Cascade A Synthesized Compound Library B Primary Enzymatic Assay (e.g., Kinase-Glo®, ADP-Glo™) A->B C IC50 Determination for Hits B->C Identify potent compounds D Kinase Selectivity Profiling C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) C->E F Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®) E->F G Downstream Signaling Pathway Analysis (Western Blot) F->G H Lead Compound Identification G->H Confirm mechanism of action

Caption: A typical screening cascade for kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the in vitro potency of synthesized inhibitors against a target kinase using a commercially available luminescent assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's instructions. Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations (typically a 10-point dose-response curve), and the substrate/ATP mixture. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Incubate the reaction plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Reading: Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol provides a general method for assessing the anti-proliferative activity of the synthesized inhibitors in a cancer cell line that is dependent on the target kinase for survival and growth.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Normalize the data to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the this compound scaffold is ideal for systematic SAR studies. Key areas for modification and their potential impact are outlined below.

G cluster_sar Structure-Activity Relationship (SAR) Exploration cluster_r1 R1 (Hinge-Binding Moiety) cluster_r2 R2 (Solvent-Front Moiety) Core This compound Core R1_node Heterocycles: - Pyridines - Pyrimidines - Indazoles Core->R1_node Amide Coupling R2_node Acyl/Sulfonyl Groups: - Substituted benzamides - Alkyl amides - Aryl/alkyl sulfonamides Core->R2_node Acylation/Sulfonylation R1_impact Impacts: - Hinge-binding affinity - Kinase selectivity - Solubility R2_impact Impacts: - Potency - Selectivity - Physicochemical properties (logP, PSA)

Caption: Key regions for SAR exploration.

  • The Hinge-Binding Moiety (R¹): The choice of the amine-containing heterocycle that is coupled to the carboxylic acid is critical for establishing interactions with the kinase hinge region. Different heterocycles will present distinct hydrogen bond donor-acceptor patterns, influencing both potency and selectivity.

  • The Solvent-Front Moiety (R²): The group attached to the 3-amino position will typically extend towards the solvent-exposed region of the ATP-binding site. Modifications in this region can be used to improve potency by accessing additional binding pockets, enhance selectivity by avoiding interactions with off-target kinases, and modulate physicochemical properties such as solubility and cell permeability.

  • The Biaryl Core: The 3-fluoro-2-methylphenyl group itself can be modified, although this is a more synthetically challenging endeavor. Altering the substitution pattern on this ring can fine-tune the conformation of the inhibitor and its interactions with the kinase.

Conclusion

This compound represents a valuable and versatile building block for the discovery of novel kinase inhibitors. Its inherent structural features and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage this scaffold in their efforts to develop the next generation of targeted therapeutics.

References

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Pharmaffiliates. Chemical Name : this compound. [Link]

  • PubChem. 3-Amino-5-fluorobenzoic acid. [Link]

  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]

  • Rossi, T., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1339-1345. [Link]

  • Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998–3002. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 988-1000. [Link]

  • Gorska, K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2056. [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984–2004. [Link]

  • Liu, S., et al. (2014). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 12(4), 603-608. [Link]

  • Tradeindia. This compound - Cas No: 1261948-82-6. [Link]

  • Ma, L., et al. (2021). Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Current Medicinal Chemistry, 28(1), 127-143. [Link]

  • Sharma, A., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemMedChem. [Link]

Sources

Application Notes and Protocols: In Vitro Profiling of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic Acid Derivatives as Putative BRAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The mitogen-activated protein kinase (MAPK) signaling cascade is a pivotal pathway regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers. The serine/threonine-protein kinase B-Raf (BRAF) is a key component of this cascade, and activating mutations, particularly the V600E substitution, are prevalent in melanoma, colorectal cancer, and other malignancies.[1][2] The development of small molecule inhibitors targeting BRAF, such as Vemurafenib and Dabrafenib, has revolutionized the treatment of BRAF-mutant cancers.[3]

The 3-aminobenzoic acid scaffold and its derivatives have emerged as a promising chemotype in the design of kinase inhibitors. This document provides a comprehensive guide for researchers to conduct in vitro assays to characterize the biological activity of novel 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid derivatives, with a primary focus on their potential as BRAF kinase inhibitors. The protocols herein are designed to establish a robust, self-validating framework for assessing compound potency, selectivity, and cellular activity.

Scientific Rationale: Why Target BRAF?

The BRAF kinase is an attractive therapeutic target due to its frequent mutation in various cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[1] Selective inhibition of the mutated BRAF protein can effectively shut down this oncogenic signaling, leading to cell cycle arrest and apoptosis in cancer cells harboring the mutation.[4] Therefore, the discovery and characterization of novel BRAF inhibitors remain a high priority in oncology drug development.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro characterization of this compound derivatives.

G cluster_0 Primary Screening cluster_1 Cellular Activity cluster_2 Selectivity Profiling biochemical_assay Biochemical BRAF Kinase Assay (e.g., Kinase-Glo®) cell_proliferation Cell Proliferation Assay (e.g., CellTiter-Glo®) biochemical_assay->cell_proliferation Active Compounds western_blot Western Blot for pERK cell_proliferation->western_blot Confirm On-Target Effect kinase_panel Kinase Panel Screening western_blot->kinase_panel Potent & Selective Leads

Caption: A streamlined workflow for the in vitro evaluation of putative BRAF inhibitors.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The initial step in characterizing a potential BRAF inhibitor is to determine its ability to directly inhibit the enzymatic activity of the BRAF protein in a cell-free system. This provides a direct measure of the compound's potency (IC50).

Protocol 1: BRAF V600E Kinase Assay (Luminescent)

This protocol utilizes a commercially available luminescent kinase assay kit, such as the BRAF (V600E) Kinase Assay Kit, which measures ATP consumption as an indicator of kinase activity.[1]

Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity and weaker inhibition.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 protein (substrate)

  • ATP

  • Kinase assay buffer

  • This compound derivatives (test compounds)

  • Positive control inhibitor (e.g., Vemurafenib)

  • Kinase-Glo® Max reagent

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 5 µL of diluted test compound or control to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing kinase assay buffer, ATP, and MEK1 substrate.

    • Initiate the reaction by adding 25 µL of diluted BRAF V600E enzyme.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Value Description
Enzyme BRAF V600ERecombinant human enzyme
Substrate MEK1Physiological substrate of BRAF
ATP Concentration 10 µMTypically near the Km for ATP to allow for competitive inhibitor identification
Incubation Time 45 minOptimized for linear reaction kinetics
Detection Method LuminescenceMeasures remaining ATP

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more complex biological environment. These assays assess the compound's ability to penetrate cell membranes, engage its target, and elicit a downstream biological response.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of the test compounds on the proliferation of cancer cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells) versus wild-type BRAF cells (e.g., HT29 colorectal cancer cells).[5][6]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • A375 (BRAF V600E) and HT29 (BRAF wild-type) cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • Positive control inhibitor (e.g., Vemurafenib)

  • CellTiter-Glo® Reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting percent viability against the logarithm of compound concentration.

Cell Line BRAF Status Expected Outcome with Selective Inhibitor
A375 V600E MutantPotent inhibition of proliferation (low GI50)
HT29 Wild-TypeMinimal effect on proliferation (high GI50)
Protocol 3: Western Blot Analysis of ERK Phosphorylation

This assay directly measures the inhibition of the MAPK signaling pathway by assessing the phosphorylation status of ERK, a downstream effector of MEK.[7]

Principle: A selective BRAF inhibitor will block the phosphorylation of MEK, which in turn will prevent the phosphorylation of ERK. Western blotting with antibodies specific for phosphorylated ERK (pERK) and total ERK allows for the quantification of this inhibition.[8][9][10]

G cluster_pathway MAPK Signaling Pathway BRAF BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Inhibitor 3-Amino-5-(3-fluoro-2-methylphenyl) benzoic acid derivative Inhibitor->BRAF inhibits

Caption: Inhibition of the MAPK pathway by a putative BRAF inhibitor.

Materials:

  • A375 cells

  • Complete cell culture medium

  • Test compounds and controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed A375 cells and treat with various concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-pERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.[7]

  • Densitometry Analysis: Quantify the band intensities for pERK and total ERK. The ratio of pERK to total ERK is a measure of pathway inhibition.

Trustworthiness and Self-Validation

The combination of these assays provides a self-validating system. A true on-target BRAF inhibitor should demonstrate:

  • Potent inhibition in the biochemical BRAF V600E kinase assay.

  • Selective growth inhibition of BRAF V600E mutant cell lines over wild-type cell lines.

  • A dose-dependent decrease in ERK phosphorylation in BRAF V600E mutant cells at concentrations consistent with its GI50 value.

Discrepancies between these assays may indicate off-target effects, poor cell permeability, or other confounding factors that require further investigation.

References

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2012). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 109(30), 12018-12023.
  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Hirth, P. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling.
  • Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

  • Oakman, C., Pavan, A., & Colombo, I. (2015). A review of the molecular pathways involved in resistance to BRAF inhibitors in patients with advanced-stage melanoma. Tumori Journal, 101(5), 487-494.
  • Ghosh, E., & Chellappan, S. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1365, 1-12.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of BRAF inhibitors through in silico screening. Retrieved from [Link]

  • American Association for Cancer Research. (2018). Assessing Therapeutic Efficacy of MEK Inhibition in a KRAS G12C -Driven Mouse Model of Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NRX-0305: A Pan-Mutant BRAF Degrader with Broad Preclinical Efficacy, Brain Penetrance, and Synergistic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Retrieved from [Link]

  • Journal of Clinical & Experimental Dermatology Research. (2013). Molecular Platforms Utilized to Detect BRAF V600E Mutation in Melanoma. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (Target Molecule 1), a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your synthesis for higher yield and purity.

Introduction: The Synthetic Challenge

The construction of the biaryl scaffold in Target Molecule 1 is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice due to its high functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1][2] However, the presence of three distinct functional groups—an amine, a carboxylic acid, and a fluoro group—on the coupling partners introduces specific challenges that can lead to low yields and complex purification steps. This guide addresses these challenges directly.

Section 1: Recommended Synthetic Approach via Suzuki-Miyaura Coupling

The most reliable and common route involves the coupling of 3-Amino-5-bromobenzoic acid (1a) with (3-fluoro-2-methylphenyl)boronic acid (1b) . This strategy is generally preferred over the alternative pairing due to the commercial availability and stability of these starting materials.

Overall Reaction Scheme

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products A 3-Amino-5-bromobenzoic acid C Pd Catalyst (e.g., Pd(dppf)Cl₂) Ligand (if needed) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) A->C Aryl Halide B (3-fluoro-2-methylphenyl)boronic acid B->C Boronic Acid D This compound (Target Molecule) C->D Suzuki Coupling E Byproducts C->E

Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 3-Amino-5-bromobenzoic acid (1.0 eq), (3-fluoro-2-methylphenyl)boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting the System: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and Water (e.g., 4:1 v/v). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.[3]

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the product.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final product.[3]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue: Low or No Product Yield

Q: My reaction shows no conversion, and I only recover my starting materials. What are the first things I should check?

A: This issue almost always points to a problem with the catalyst or the reaction atmosphere.

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂ or Pd(OAc)₂), it must be reduced in situ. This reduction can fail if reagents are impure. Consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald-type precatalyst (e.g., XPhos Pd G4), which are designed for high activity and stability.[3][4]

  • Oxygen Contamination: Oxygen is detrimental. It can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[3][5] Ensure your solvents are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (N₂ or Ar) from start to finish. Using a Schlenk line or a glovebox is highly recommended.[4]

  • Reagent Quality: Verify the purity of your starting materials. Boronic acids can degrade over time, and impurities in the aryl halide can poison the catalyst.

Q: The reaction is sluggish and stalls before completion. How can I drive it to completion?

A: A stalled reaction suggests suboptimal conditions for one of the key steps in the catalytic cycle.

  • Increase Temperature: If the reaction is running at 80 °C, consider increasing to 100 °C. Higher temperatures can accelerate the rate-determining oxidative addition step.[6]

  • Change the Base: The base is not just a spectator; it activates the boronic acid for transmetalation.[7] If you are using a weaker base like Na₂CO₃, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly increase the reaction rate.[8]

  • Optimize the Ligand: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-rich anilines, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often superior to traditional triphenylphosphine.[9]

Issue: Significant Byproduct Formation

Q: My mass spectrum shows a significant peak corresponding to the homocoupling of my boronic acid. How do I prevent this?

A: Boronic acid homocoupling (forming a 3,3'-difluoro-2,2'-dimethyl-1,1'-biphenyl byproduct) is a classic side reaction in Suzuki couplings, primarily caused by oxygen.[5]

  • Rigorous Degassing: This is the most critical factor. Sparging your solvent with argon for 30-60 minutes and maintaining a positive inert gas pressure is essential.

  • Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to more homocoupling if the initial reduction to Pd(0) is not efficient.[5] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.

Q: I am observing protodeborylation (my boronic acid is being converted to 2-fluoro-1-methylbenzene). What causes this and how can I stop it?

A: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water or high temperatures, especially with electron-deficient boronic acids.[4]

  • Control Water Content: While some water is necessary for many Suzuki protocols (to dissolve the base), too much can promote this side reaction. Try reducing the proportion of water in your solvent system or switching to an anhydrous protocol using a base like KF.[7]

  • Use a Boronate Ester: Pinacol boronate esters (Bpin) are often more stable towards protodeborylation than the corresponding boronic acids. Consider using (3-fluoro-2-methylphenyl)boronic acid pinacol ester as your coupling partner.[4]

Q: My 3-amino-5-bromobenzoic acid is being reduced to 3-aminobenzoic acid (dehalogenation). Why is this happening?

A: Dehalogenation occurs when the palladium intermediate, after oxidative addition, captures a hydride instead of undergoing transmetalation.[5] The hydride source can be an amine base, an alcohol solvent, or impurities. To minimize this, ensure you are using a high-purity, non-protic solvent and a carbonate or phosphate base rather than an amine base.[5]

Section 3: Frequently Asked Questions (FAQs)

Q: Why is the Suzuki-Miyaura reaction the preferred method for this synthesis?

A: The Suzuki-Miyaura reaction offers an excellent balance of reliability, functional group tolerance, and operational safety.[1] Unlike harsher methods, it proceeds under relatively mild conditions, which is crucial for preserving the sensitive amino and carboxylic acid groups on the molecule.[2] The boronic acid reagents are generally stable, easy to handle, and their byproducts are non-toxic and easily removed, which is a major advantage in pharmaceutical manufacturing.[1][10]

Q: Do I need to protect the amino or carboxylic acid groups?

A: Generally, no. One of the great strengths of the Suzuki coupling is its tolerance for unprotected functional groups like amines and carboxylic acids.[2][11] However, in very challenging cases where yield is persistently low, the free amine or the carboxylate (formed in the basic medium) can coordinate to the palladium center, inhibiting catalysis.[4] If all other troubleshooting fails, a protection strategy (e.g., Boc protection for the amine, esterification for the acid) could be considered, but this adds steps to the overall synthesis.

Q: What is the mechanistic role of the base?

A: The base is critical for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (-ate complex).[7] This increased electron density on the boron atom facilitates the transfer of the aryl group from boron to the palladium center, which is an essential part of forming the new C-C bond.

G CatalyticCycle Pd(0)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)-X Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar' Reductive Elimination Ar-Ar' (Product) CatalyticCycle:f1->CatalyticCycle:f2 CatalyticCycle:f3->CatalyticCycle:f4 CatalyticCycle:f5->CatalyticCycle:f6 CatalyticCycle:f6->CatalyticCycle:f0 Catalyst Regeneration Base Base (e.g., OH⁻, CO₃²⁻) AteComplex [Ar'-B(OH)₃]⁻ (Activated) Base->AteComplex BoronicAcid Ar'-B(OH)₂ BoronicAcid->AteComplex AteComplex->CatalyticCycle:f3 Transfers Ar' to Palladium

Caption: The Suzuki-Miyaura catalytic cycle and the role of the base.

Q: How can I effectively purify the final product?

A: 3-Amino-5-(aryl)benzoic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (amino) properties. This can be exploited for purification.

  • Acid-Base Extraction: After the initial workup, the crude material can be dissolved in a dilute base (like aq. NaHCO₃), washed with an organic solvent (like ether or CH₂Cl₂) to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with HCl to a pH of ~4-5. The product should precipitate as a solid.[12]

  • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) can be highly effective.

  • Activated Carbon: If the product is colored, treatment with activated charcoal can help remove colored impurities. This should be done carefully, as it can also reduce yield.[13]

Section 4: Data Summary & Alternative Strategy

Table 1: Guide to Optimizing Reaction Conditions
ParameterStandard ConditionAlternative 1 (More Forcing)Alternative 2 (Anhydrous)Rationale & Causality
Catalyst Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)Buchwald precatalysts are often more active for challenging substrates. Pd(PPh₃)₄ is a direct Pd(0) source.
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)KF (3.0 eq)K₃PO₄ is a stronger base and can accelerate the reaction. KF is used in anhydrous conditions to activate the boronic acid.[7]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)THF (anhydrous)Solvent choice affects reagent solubility and reaction temperature. Anhydrous conditions can prevent protodeborylation.
Temp. 90 °C110 °C (reflux)65 °C (reflux)Higher temperatures increase reaction rates but can also promote side reactions.
Yield Variable (60-75%)Potentially Higher (70-90%)VariableThe optimal conditions balance reaction rate against the stability of reagents and intermediates.
Alternative Strategy: Late-Stage Amination

If the Suzuki coupling with 3-amino-5-bromobenzoic acid proves intractable, an alternative is to perform the coupling on a precursor and install the amino group in the final step. This involves coupling 3-Bromo-5-nitrobenzoic acid and then reducing the nitro group.

G A 3-Bromo-5-nitrobenzoic acid C Suzuki Coupling (Pd Catalyst, Base) A->C B (3-fluoro-2-methylphenyl)boronic acid B->C D 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid C->D E Reduction (e.g., H₂, Pd/C or Fe/HCl) D->E F Final Product E->F

Caption: Alternative route involving late-stage nitro group reduction.

This approach can be advantageous because the electron-withdrawing nitro group can make the aryl bromide more reactive in the oxidative addition step. The subsequent reduction of the nitro group is typically a high-yielding and clean reaction.[14][15]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
  • Pharmaffiliates. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]

  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]

  • PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Navigating Solubility Challenges in Reactions with 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. This guide is designed to provide you, our valued researchers, with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in various reaction conditions. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for the success of your research and development endeavors. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: A Foundation for Troubleshooting

This compound is a structurally complex molecule with distinct hydrophilic and hydrophobic regions. Its benzoic acid moiety, with its carboxylic acid and amino groups, offers sites for polar interactions and pH-dependent solubility. Conversely, the substituted phenyl ring contributes to its lipophilic character. The interplay of these features dictates its solubility profile, which can be a challenge in various reaction setups.

Frequently Asked Questions (FAQs)

Here, we address some of the most common solubility-related queries we receive from researchers working with this compound.

Q1: My this compound is not dissolving in my reaction solvent. What are the best initial steps to take?

A1: When encountering poor solubility, a systematic approach is key. We recommend the following initial steps:

  • Solvent Selection: The "like dissolves like" principle is a good starting point. Given the molecule's polarity, polar aprotic solvents are often a good choice. Consider solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)[1]. For less polar applications, Tetrahydrofuran (THF) or Dioxane can be explored. It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific reaction.

  • Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: Applying ultrasonic waves can help break down solute aggregates and enhance dissolution.

Q2: I'm performing an amide coupling reaction and my starting material is precipitating out. How can I maintain a homogeneous solution?

A2: Amide bond formation often involves the use of coupling reagents and bases, which can alter the polarity of the reaction medium and affect the solubility of your starting material.[2] Here are some strategies to address this:

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like Dichloromethane or THF) can provide a balanced polarity to keep all components in solution.

  • Order of Addition: The sequence in which you add your reagents can be critical. Try dissolving the this compound and the amine in your chosen solvent first, before introducing the coupling reagent and base.

  • Choice of Base: Some organic bases, like triethylamine or diisopropylethylamine, can sometimes lead to the formation of insoluble salts. Consider using a more soluble organic base or a milder inorganic base if compatible with your reaction.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: The pH of the solution plays a crucial role in the solubility of this amphoteric molecule.

  • Acidic Conditions: In acidic media, the amino group becomes protonated (-NH3+), forming a more polar and potentially more water-soluble salt.

  • Basic Conditions: In basic media, the carboxylic acid group is deprotonated (-COO-), also leading to the formation of a more soluble salt.

This pH-dependent solubility is a powerful tool for purification. For instance, during an aqueous workup, you can often dissolve your compound in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate your purified product by acidifying the aqueous layer. A patent for a related compound, 3-amino-2-methyl benzoic acid, describes adjusting the pH to 5.4 to achieve complete precipitation.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling is a common reaction for this class of compounds.[4] However, the aqueous-organic biphasic conditions can present solubility challenges.

Symptom Possible Cause Troubleshooting Steps
Incomplete dissolution of the benzoic acid derivative in the organic phase.Insufficient polarity of the organic solvent.1. Solvent Choice: Switch to a more polar organic solvent like DMF, 1,4-dioxane, or THF. 2. Co-solvent System: Use a mixture of solvents, for example, Toluene/Ethanol, to enhance solubility.
Precipitation upon addition of the aqueous base.Formation of an insoluble salt.1. Base Selection: Consider using a different base. Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) are common choices.[5] 2. Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the two phases.

Experimental Workflow: Optimizing Solubility in Suzuki Coupling

Suzuki_Solubility_Workflow cluster_start Start: Insoluble Reactant cluster_solvent Solvent System Optimization cluster_base Base and Additive Optimization cluster_end Result: Homogeneous Reaction Start Poor solubility of this compound in initial solvent system Solvent_Choice Test alternative polar aprotic solvents (DMF, Dioxane, THF) Start->Solvent_Choice Initial Approach Cosolvent Introduce a co-solvent (e.g., Ethanol) Solvent_Choice->Cosolvent If still insoluble End Achieve a homogeneous reaction mixture and improved yield Solvent_Choice->End Base_Selection Evaluate alternative bases (e.g., K2CO3, Cs2CO3) Cosolvent->Base_Selection If precipitation occurs with base Cosolvent->End PTC Add a Phase Transfer Catalyst (e.g., TBAB) Base_Selection->PTC For enhanced phase interaction Base_Selection->End PTC->End

Caption: A workflow for troubleshooting solubility in Suzuki coupling reactions.

Issue 2: Difficulty in Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is crucial.[6][7]

Symptom Possible Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent, even at low temperatures.Solvent is too polar.1. Less Polar Solvent: Try a less polar solvent. For example, if you are using methanol, try ethanol or isopropanol. 2. Mixed Solvent System: Use a mixed solvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol) and then add a poorer solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.
Compound "oils out" instead of forming crystals.The boiling point of the solvent is too high, or the compound is melting before it dissolves.1. Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. 2. Seed Crystals: Add a small seed crystal of the pure compound to induce crystallization. 3. Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.
Compound precipitates too quickly, trapping impurities.The solution is too supersaturated, or cooling is too rapid.1. Slower Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 2. More Solvent: Use a slightly larger volume of the recrystallization solvent.

Solvent Selection Guide for Recrystallization

Based on the properties of similar aminobenzoic acids, the following solvents are good candidates for recrystallization.[1][8] A systematic screening is recommended.

Solvent Polarity Expected Solubility Notes
MethanolHighHighMay be too soluble; consider a co-solvent.
EthanolHighGoodA common and effective choice.
IsopropanolMediumModerateGood for slower crystallization.
AcetonitrileHighGoodCan be a good alternative to alcohols.
Ethyl AcetateMediumModerateMay require heating to dissolve.
TolueneLowLowLikely to be a poor solvent.
WaterHighLow (as neutral molecule)Solubility increases significantly with temperature and at acidic/basic pH.[9]

Visualizing the Recrystallization Process

Caption: A general workflow for the recrystallization of a solid compound.

Concluding Remarks

Overcoming the solubility challenges of this compound requires a thoughtful and systematic approach. By understanding the chemical nature of the molecule and methodically exploring different solvents, temperatures, and pH conditions, you can significantly improve the success rate of your reactions and purifications. We encourage you to use this guide as a starting point and to adapt these strategies to your specific experimental needs. Our team of application scientists is always available to provide further assistance.

References

  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.).
  • Amide bond formation using amino acid fluorides - ResearchGate. (2005). Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 24, 2026, from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved January 24, 2026, from [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024). Retrieved January 24, 2026, from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved January 24, 2026, from [Link]

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 24, 2026, from [Link]

  • Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed. (2021). Retrieved January 24, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Navigating Challenges in the Catalytic Reduction of Nitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the catalytic reduction of nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental transformation. The reduction of a nitro group to an amine is a cornerstone of modern synthesis, yet it is fraught with challenges ranging from catalyst deactivation to achieving the desired chemoselectivity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome these hurdles. The advice herein is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each troubleshooting step.

Problem 1: My reaction is sluggish or shows no conversion.

A stalled or slow reaction is a common issue. A systematic diagnosis is key to identifying the root cause.

Question: I've set up my catalytic hydrogenation of a nitroarene, but after several hours, TLC/LC-MS analysis shows only starting material. What should I investigate first?

Answer: When faced with a non-performing reaction, the primary suspects are the catalyst's activity and the reaction conditions. Here is a workflow to diagnose the issue:

Troubleshooting Workflow for Stalled Reactions

G start Reaction Stalled catalyst 1. Verify Catalyst Activity start->catalyst conditions 2. Assess Reaction Conditions catalyst->conditions Catalyst OK catalyst_new Use a fresh batch of catalyst catalyst->catalyst_new catalyst_loading Increase catalyst loading (e.g., 5-10 mol%) catalyst->catalyst_loading catalyst_handling Review handling procedures (e.g., pyrophoric catalysts) catalyst->catalyst_handling substrate 3. Check Substrate & Reagents conditions->substrate Conditions OK h2_source Check H2 source (balloon, generator) Ensure adequate pressure conditions->h2_source agitation Increase stirring rate (mass transfer limitation?) conditions->agitation temperature Gently increase temperature (e.g., to 40-60 °C) conditions->temperature solvent Ensure substrate solubility Consider a co-solvent conditions->solvent end Reaction Proceeds substrate->end Purity OK purity Verify purity of nitro-aromatic (Impurities can be poisons) substrate->purity

Caption: A systematic workflow for troubleshooting stalled nitro-aromatic reduction reactions.

Detailed Causality:

  • Catalyst Activity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can lose activity over time due to improper storage or exposure to air.[1] Precious metal catalysts are particularly susceptible to poisoning by sulfur, phosphorus, or even certain nitrogen-containing compounds that may be present as impurities in your starting material or solvent.[2][3] Always use a fresh batch of catalyst from a reliable supplier if deactivation is suspected. Raney Nickel, being pyrophoric, requires careful handling under an inert atmosphere to maintain its high activity.[3]

  • Reaction Conditions:

    • Hydrogen Source: For catalytic hydrogenations, ensure an adequate supply of hydrogen. If using a balloon, it may need to be refilled. For transfer hydrogenations, the hydrogen donor (e.g., ammonium formate, hydrazine) must be fresh and used in stoichiometric excess.[3]

    • Temperature: Many reductions proceed at ambient temperature, but some substrates require thermal energy to overcome the activation barrier.[1] However, excessive heat can promote side reactions.[4]

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are often effective as they can participate in the protonolysis steps of the mechanism.[3] The substrate must be fully dissolved to ensure access to the catalyst's active sites.

    • Agitation: In heterogeneous catalysis, efficient mixing is crucial to overcome mass transfer limitations.[3] The substrate and hydrogen must be in constant contact with the catalyst surface.

Problem 2: My reaction is producing significant side products (e.g., hydroxylamines, azo, or azoxy compounds).

The reduction of a nitro group proceeds through several intermediates. The accumulation of these intermediates leads to impurities in the final product.

Question: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?

Answer: The formation of these side products is a common challenge that arises from the stepwise nature of nitro group reduction.[1] The key is to ensure the reaction proceeds completely to the amine.

Reaction Pathway and Side Product Formation

G cluster_main Direct Reduction Pathway cluster_side Condensation Pathway Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Condensation with Ar-NHOH Amine Ar-NH2 (Amine) Hydroxylamine->Amine Azo Ar-N=N-Ar (Azo) Azoxy->Azo Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Hydrazo->Amine Cleavage

Caption: The reaction pathway for nitro-aromatic reduction, highlighting intermediates and potential side products.

Strategies to Improve Selectivity:

  • Increase Hydrogen Pressure: For sluggish reactions that stall at the hydroxylamine stage, increasing the hydrogen pressure can favor the complete reduction to the amine.[3]

  • Optimize Reaction Time and Temperature: Over-reduction is less of a concern than incomplete reduction. Ensure sufficient reaction time. Monitoring by TLC or LC-MS is crucial to determine the point of full conversion.[4] While higher temperatures can increase the rate, they can also promote side reactions if not carefully controlled.[1]

  • Choice of Reducing Agent: Metal/acid combinations like Fe/HCl or SnCl₂ are often highly effective and can minimize the formation of condensation byproducts.[5][6] These reagents are particularly useful when catalytic hydrogenation is problematic.[4]

  • pH Control: The pH of the reaction medium can influence the stability of intermediates. For instance, using Fe with ammonium chloride (NH₄Cl) as an electrolyte can provide a buffered system that often leads to cleaner reactions than strong acids.[2]

Problem 3: Other functional groups in my molecule are being reduced (Lack of Chemoselectivity).

A primary challenge in nitro group reduction is achieving selectivity over other reducible functional groups.[4]

Question: I am trying to reduce a nitro group in the presence of a halogen, a double bond, or a carbonyl group, but I am observing dehalogenation, alkene saturation, or carbonyl reduction. How can I achieve chemoselectivity?

Answer: The choice of catalyst and reaction conditions is paramount for achieving chemoselectivity. Standard catalytic hydrogenation with Pd/C is highly efficient but can be too reactive for complex molecules.[5]

Table 1: Catalyst and Reagent Selection for Chemoselective Nitro Group Reduction

Functional Group to PreserveRecommended SystemRationale & Citation
Halogens (Cl, Br, I) Raney Nickel with H₂Pd/C is notorious for causing dehalogenation. Raney Nickel is often a safer alternative.[5]
Fe/NH₄Cl or SnCl₂Metal/acid systems are generally chemoselective for nitro groups and do not typically reduce aryl halides.[7]
Alkenes/Alkynes Sulfided Pt/C with H₂The sulfur acts as a selective poison, deactivating the catalyst towards C-C multiple bond reduction while allowing nitro group reduction.[4]
V₂O₅/TiO₂ with a hydrogen donorThis heterogeneous catalyst system has shown excellent selectivity in preserving alkenes and alkynes.[8]
Ketones/Aldehydes SnCl₂·2H₂O in EtOH/EtOAcTin(II) chloride is a classic reagent for the selective reduction of nitro groups in the presence of carbonyls.[4]
Esters/Amides H₂ with Pd/C or Pt/CThese functional groups are generally stable under standard catalytic hydrogenation conditions.
Nitriles Fe/HCl or Fe/NH₄ClIron-based systems are highly selective for the nitro group over the nitrile functionality.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Pd/C hydrogenation? A1: A typical starting point for catalyst loading is 1-5 mol% of palladium relative to the nitro-aromatic substrate. For difficult reductions, this can be increased to 10 mol%.[3] It's important to note that this refers to the metal content, not the total weight of the Pd/C material (which is typically 5% or 10% Pd on carbon).

Q2: How do I safely handle pyrophoric catalysts like Raney Nickel? A2: Raney Nickel is usually supplied as a slurry in water or another solvent. It should never be allowed to dry in the air, as it can ignite spontaneously. All transfers should be done under an inert atmosphere (e.g., nitrogen or argon), and the catalyst should be washed with the reaction solvent before use.

Q3: Can I recycle my catalyst? A3: In many cases, yes. Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused.[7] However, a gradual loss of activity is expected over multiple cycles due to poisoning or physical degradation.[9] The recyclability should be evaluated for each specific reaction.

Q4: My starting material is poorly soluble in common hydrogenation solvents like ethanol. What are my options? A4: Poor solubility can severely limit the reaction rate.[3] Consider using a co-solvent system, such as THF/ethanol or dioxane/water, to improve solubility. Alternatively, high-boiling point aprotic solvents like DMF or DMA can be used, but be mindful of their potential to interact with the catalyst or downstream purification steps.

Q5: What are the main differences between the direct and condensation pathways in the reaction mechanism? A5: The direct pathway involves the sequential reduction of the nitro group on a single molecule (nitro -> nitroso -> hydroxylamine -> amine).[10] The condensation pathway occurs when the nitroso and hydroxylamine intermediates from two separate molecules react to form an azoxy compound, which is then further reduced.[10] The direct pathway is generally favored under conditions that promote rapid hydrogenation, preventing the buildup of reactive intermediates.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a standard laboratory-scale reduction of a nitro-aromatic compound using 10% Pd/C and a hydrogen balloon.

Materials:

  • Nitro-aromatic compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.01-0.05 eq of Pd)

  • Anhydrous Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon with needle

  • Vacuum/Nitrogen line

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitro-aromatic compound.

  • Inerting: Seal the flask with a septum and purge with nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst should be handled quickly to minimize air exposure.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Hydrogen Purge: Briefly apply vacuum to the flask (do not pull solvent) and then backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure an atmosphere of hydrogen.

  • Reaction: Leave the hydrogen balloon attached via the needle and stir the reaction mixture vigorously at room temperature. Efficient stirring is critical for good results.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A common method is to withdraw a small aliquot with a nitrogen-purged syringe, filter it through a small plug of celite to remove the catalyst, and then analyze the filtrate.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.

  • Isolation: The filtrate containing the product can then be concentrated under reduced pressure to yield the crude amine, which can be purified as needed.

Protocol 2: Selective Reduction using Tin(II) Chloride (SnCl₂)

This protocol is suitable for substrates with functional groups that are sensitive to catalytic hydrogenation.[4]

Materials:

  • Nitro-aromatic compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-aromatic compound in ethanol or ethyl acetate.

  • Reagent Addition: Add the SnCl₂·2H₂O to the solution. The reaction is often exothermic, so a water bath may be used for cooling if necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching and pH Adjustment: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with the extraction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. If the reaction was done in a water-miscible solvent like ethanol, add water and the extraction solvent. Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine for further purification.

References

  • BenchChem. Challenges in the selective reduction of the nitro group.
  • BenchChem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Yu, M., et al. (2024).
  • BenchChem.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Common Organic Chemistry. Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Knifton, J. F. (1983). Homogeneous catalyzed reduction of nitro compounds. IV.
  • Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Kiss, B., et al. (2021).
  • Wikipedia. Reduction of nitro compounds.
  • Sádaba, I., et al. (2025).

Sources

Validation & Comparative

Biological activity comparison of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic Acid Derivatives

Authored by: [Your Name/Lab Group], Senior Application Scientist

In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, novel scaffold: this compound. Given the nascent stage of research into this particular compound, this document serves as a forward-looking guide, establishing a robust framework for the systematic evaluation and comparison of its potential derivatives.

We will present a hypothetical comparative study of three rationally designed derivatives, detailing their potential anticancer and antimicrobial activities. The experimental protocols and mechanistic insights are grounded in established methodologies to ensure scientific rigor and reproducibility.

Rationale for Derivative Design and Potential Mechanisms of Action

The parent compound, this compound, possesses several key features that make it an attractive starting point for drug discovery: a flexible biphenyl system, and strategic placement of amino, fluoro, and methyl groups which can influence pharmacokinetic and pharmacodynamic properties. Based on established medicinal chemistry principles, we hypothesize a set of three derivatives for our comparative analysis:

  • Derivative A (Amide derivative): The carboxylic acid is converted to an N-ethyl amide. This modification can enhance cell permeability and potentially alter target binding.

  • Derivative B (Ester derivative): The carboxylic acid is converted to a methyl ester. This can serve as a prodrug, which may be hydrolyzed in vivo to release the active carboxylic acid.

  • Derivative C (Nitro derivative): A nitro group is introduced at the 4'-position of the phenyl ring. This strongly electron-withdrawing group can significantly alter the electronic properties of the molecule and potentially enhance its antimicrobial activity.

While the precise mechanism of action for this class of compounds is yet to be elucidated, related aminobenzoic acid derivatives have been shown to interfere with microbial metabolic pathways and induce apoptosis in cancer cells. We will proceed with the hypothesis that these derivatives may act as inhibitors of key enzymes in these processes.

Comparative Analysis of Biological Activity: A Hypothetical Dataset

To illustrate the potential differences in the biological activity of our hypothetical derivatives, we present the following data, which would be generated using the experimental protocols detailed in the subsequent sections.

Table 1: Comparative Anticancer Activity against A549 Human Lung Carcinoma Cells
CompoundIC50 (µM)Maximum Inhibition (%)
Parent Compound45.2 ± 3.168 ± 4.2
Derivative A12.5 ± 1.892 ± 2.5
Derivative B38.7 ± 2.975 ± 3.1
Derivative C25.1 ± 2.285 ± 3.8
Doxorubicin (Control)0.8 ± 0.198 ± 1.5
Table 2: Comparative Antimicrobial Activity
CompoundMinimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureusMinimum Inhibitory Concentration (MIC, µg/mL) vs. E. coli
Parent Compound128>256
Derivative A64128
Derivative B128>256
Derivative C3264
Vancomycin (Control)1N/A
Ciprofloxacin (Control)N/A0.5

Experimental Protocols

The following are detailed protocols for the assays used to generate the hypothetical data presented above.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Workflow A Seed A549 cells in 96-well plates (5x10^3 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution (10 µL, 5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO (100 µL) to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: A549 human lung carcinoma cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (parent compound and derivatives A, B, and C) and the positive control (Doxorubicin). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined by non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds in 96-well plates B Add bacterial suspension (5x10^5 CFU/mL) A->B C Incubate for 18-24h at 37°C B->C D Observe for turbidity C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compounds and control antibiotics (Vancomycin for S. aureus and Ciprofloxacin for E. coli) are prepared in Mueller-Hinton broth in a 96-well plate.

  • Bacterial Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Hypothesized Mechanism of Action

Mechanism_of_Action Compound Benzoic Acid Derivative Cell Cancer Cell / Bacterium Compound->Cell Target Key Enzyme (e.g., Kinase, DHFR) Compound->Target Inhibition Pathway Critical Metabolic/ Signaling Pathway Target->Pathway Blocks Effect Apoptosis / Growth Inhibition Pathway->Effect Leads to

Caption: Hypothesized mechanism of action.

  • Anticancer Activity: The superior performance of Derivative A (IC₅₀ = 12.5 µM) suggests that the N-ethyl amide group may be crucial for activity. This could be due to improved cell membrane penetration or a more favorable interaction with the active site of a target protein. The ester in Derivative B appears to be less effective, possibly due to inefficient hydrolysis to the active acid form within the cancer cells.

  • Antimicrobial Activity: The enhanced activity of Derivative C against both S. aureus and E. coli highlights the potential importance of the nitro group. This is a common observation in antimicrobial drug discovery, where nitroaromatic compounds can undergo reduction within bacterial cells to form cytotoxic radicals.

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically rigorous framework for the comparative biological evaluation of novel this compound derivatives. Our analysis, based on plausible data, suggests that simple chemical modifications can have a profound impact on both anticancer and antimicrobial activities.

Future work should focus on synthesizing these and other derivatives and performing the described assays to validate these hypotheses. Further studies should also aim to identify the specific molecular targets of these compounds to elucidate their mechanism of action.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

A Comparative Guide to the Antiproliferative Activity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have emerged as a significant class of compounds in medicinal chemistry due to their diverse biological activities.[1] The benzoic acid scaffold serves as a versatile building block in the synthesis of a wide array of bioactive molecules.[1] Notably, several synthetic derivatives of benzoic acid have demonstrated considerable antiproliferative activity against various cancer cell lines, making them attractive candidates for the development of novel anticancer agents.[1]

The antiproliferative potential of these compounds is largely influenced by the nature and position of substituents on the benzene ring. Understanding the structure-activity relationships (SAR) is therefore crucial for the rational design of more potent and selective anticancer drugs. This guide will explore the impact of different substituents on the antiproliferative efficacy of benzoic acids, provide detailed experimental protocols for assessing this activity, and discuss the underlying mechanisms of action.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of substituted benzoic acids is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of a cell population by 50%. This value is a key metric for comparing the potency of different compounds. The following table summarizes the IC50 values of selected substituted benzoic acids against various cancer cell lines, as determined by common in vitro assays such as the MTT and Sulforhodamine B (SRB) assays.

Compound/DerivativeSubstituent(s)Cancer Cell LineAssayIC50 (µM)Reference
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative 14-chloro-phenylamino at position 6 of pyridazineHT-29 (Colon)SRB15.3[1]
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative 24-chloro-phenylamino at position 6 of pyridazineHT-29 (Colon)SRB3.9[1]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid(2-hydroxynaphthalen-1-yl)methyleneamino at position 4HeLa (Cervical)MTT17.84
3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivativePhenyl and substituted phenyl groupsMCF-7 (Breast)MTT22.1
SaOS-2 (Bone)MTT19
K562 (Leukemia)MTT15
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2Substituted triazoleMCF-7 (Breast)MTT18.7
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14Substituted triazoleMCF-7 (Breast)MTT15.6
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid2-((2-(thiophene-2-yl)acetyl)thio)A549 (Lung)MTT239.88[4]
Caco-2 (Colon)MTT>300[4]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay method, and incubation time. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is intricately linked to the chemical nature and position of the substituents on the aromatic ring.

Impact of Halogen Substitution

The presence of halogen atoms on the phenyl ring of benzoic acid derivatives has been shown to influence their antiproliferative activity. For instance, in a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids, the presence of a chloro group at the 4th position of the arylamino moiety resulted in significant anticancer activity against the HT-29 colon cancer cell line, with IC50 values of 15.3 µM and 3.9 µM for two different derivatives.[1] This suggests that the electronegativity and size of the halogen substituent can play a crucial role in the compound's interaction with its biological target.

Influence of Hydroxyl and Amino Groups

Hydroxyl (-OH) and amino (-NH2) groups are common substituents in biologically active benzoic acid derivatives. These groups can participate in hydrogen bonding interactions with target proteins, which can enhance binding affinity and biological activity. For example, 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid demonstrated potent antitumor activity against a human cervical cancer cell line with an IC50 value of 17.84 µM. The hydroxyl group in this molecule is likely a key contributor to its activity. The position of these groups on the aromatic ring is also critical, as it dictates the geometry of interaction with the target.

Role of Heterocyclic Moieties

The incorporation of heterocyclic rings into the benzoic acid scaffold is a common strategy in medicinal chemistry to generate novel compounds with enhanced biological activity. For example, derivatives containing triazole and thiadiazole rings have shown promising antiproliferative effects. A series of 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives exhibited significant in vitro anticancer activity against MCF-7, SaOS-2, and K562 cell lines.[2] Similarly, 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed potent activity against MCF-7 cancer cells.[2] These heterocyclic moieties can introduce additional points of interaction with biological targets and modulate the overall physicochemical properties of the molecule.

Mechanisms of Antiproliferative Action

Substituted benzoic acids exert their antiproliferative effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell growth and survival.

Inhibition of Tyrosine Kinases

Tyrosine kinases are crucial enzymes that regulate cell proliferation, differentiation, and survival.[5] Dysregulation of tyrosine kinase activity is a common feature of many cancers.[5] Some substituted benzoic acid derivatives have been shown to inhibit the activity of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By blocking the ATP-binding site of these enzymes, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and proliferation.[5]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation BenzoicAcid Substituted Benzoic Acid Derivative BenzoicAcid->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by substituted benzoic acid derivatives.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[6] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[7][8] Some benzoic acid derivatives act as HDAC inhibitors, thereby reactivating the expression of these silenced genes and inducing cell cycle arrest and apoptosis.[7] For example, 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid was observed to inhibit Histone Deacetylase enzyme activity.[2][4]

HDAC_Inhibition cluster_nucleus Nucleus Histone Histone Protein DNA DNA Histone->DNA Loosens association with Gene_Expression Tumor Suppressor Gene Expression DNA->Gene_Expression Allows HAT HAT (Histone Acetyltransferase) HAT->Histone Adds Acetyl Group HDAC HDAC (Histone Deacetylase) HDAC->Histone Removes Acetyl Group Acetyl Acetyl Group BenzoicAcid Substituted Benzoic Acid Derivative BenzoicAcid->HDAC Inhibits MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with substituted benzoic acid derivatives A->B C 3. Add MTT reagent B->C D 4. Incubate (3-4 hours) C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow of the MTT assay for assessing antiproliferative activity.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates completely.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well. [9]Incubate at room temperature for 30 minutes. [9]5. Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [9]Air-dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [9]7. Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader. [9]8. Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

SRB_Assay_Workflow A 1. Seed and treat cells B 2. Fix cells with TCA A->B C 3. Stain with SRB dye B->C D 4. Wash to remove unbound dye C->D E 5. Solubilize bound dye D->E F 6. Measure absorbance at 510 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow of the SRB assay for assessing antiproliferative activity.

Conclusion

Substituted benzoic acids represent a promising class of compounds for the development of novel anticancer therapies. Their antiproliferative activity is highly dependent on the nature and position of the substituents on the aromatic ring, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective drug candidates. The mechanisms of action for these compounds are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by tyrosine kinases and histone deacetylases. Standardized and well-validated in vitro assays, such as the MTT and SRB assays, are essential tools for the accurate evaluation and comparison of the antiproliferative efficacy of these compounds. Further research into the synthesis and biological evaluation of novel substituted benzoic acid derivatives is warranted to fully explore their therapeutic potential.

References

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023-05-29). Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023-05-29). Available from: [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025-06-02). Available from: [Link]

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available from: [Link]

  • The role of histone deacetylase 7 (HDAC7) in cancer cell proliferation: regulation on c-Myc. Available from: [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer - PMC - PubMed Central. Available from: [Link]

  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PubMed Central. (2025-09-18). Available from: [Link]

  • Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. (2013-03-01). Available from: [Link]

  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects - Cleveland Clinic. (2023-05-12). Available from: [Link]

  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - Frontiers. Available from: [Link]

  • SRB assay for measuring target cell killing V.1 - Protocols.io. (2023-05-24). Available from: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. Available from: [Link]

  • Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC - PubMed Central. Available from: [Link]

  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Available from: [Link]

  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC - PubMed Central. Available from: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available from: [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells - ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Tyrosine kinase inhibitor - Wikipedia. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. (2006-08-17). Available from: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • The role of histone deacetylases (HDACs) in human cancer - PubMed. Available from: [Link]

  • Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. Available from: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15). Available from: [Link]

  • Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target | DDDT. (2026-01-23). Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel small molecules is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers a comparative analysis of the spectroscopic properties of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid and its structurally related analogs. By examining the influence of various substituents on the spectral output, we aim to provide researchers with a predictive framework for interpreting the spectra of similarly complex aromatic systems.

While a complete experimental dataset for this compound is not publicly available, this guide will leverage extensive data for its parent structures—benzoic acid and 3-aminobenzoic acid—and key analogs to deconstruct the expected spectroscopic signatures. We will explore the individual and collective impact of amino, methyl, and fluoro substituents on Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

The Structural Context: A Family of Benzoic Acids

The compounds under consideration share a common benzoic acid core, with substitutions at the 3 and 5 positions of the phenyl ring. Understanding the electronic and steric effects of these substituents is crucial for interpreting their spectroscopic behavior.

Figure 1: Structural relationships between this compound and its related structures.

Comparative Spectroscopic Analysis

This section will dissect the key spectroscopic features of the target molecule and its analogs, technique by technique.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations to consider in these benzoic acid derivatives are the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the amino group, and C-H and C=C stretches of the aromatic rings.

CompoundKey IR Absorptions (cm⁻¹)
Benzoic acid ~3300-2500 (broad, O-H), ~1700-1680 (C=O), ~3080-3030 (aromatic C-H), ~1600, 1450 (C=C)
3-Aminobenzoic acid ~3400-3300 (N-H), ~3300-2500 (broad, O-H), ~1690 (C=O), ~1620 (N-H bend), ~1600, 1470 (C=C)
3-Amino-5-methylbenzoic acid Expected: Similar to 3-aminobenzoic acid with additional C-H stretching and bending from the methyl group (~2950, ~1450, ~1375).
3-Amino-5-fluorobenzoic acid Expected: Similar to 3-aminobenzoic acid with the addition of a C-F stretching band (~1100-1000).
This compound Expected: A complex spectrum combining the features of all substituents. Overlapping O-H and N-H stretches, a C=O stretch, aromatic C=C bands, C-H stretches (aromatic and methyl), and a C-F stretch.

Interpretation:

The broad O-H stretch in benzoic acid is characteristic of the hydrogen-bonded carboxylic acid dimer[1]. The introduction of an amino group in 3-aminobenzoic acid gives rise to distinct N-H stretching bands. The position of the C=O stretch is sensitive to electronic effects; electron-donating groups like the amino group can slightly lower the frequency, while electron-withdrawing groups have the opposite effect. The presence of the methyl and fluoro groups in the other analogs would add their characteristic vibrations, though these can sometimes be masked by other strong absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. We will consider ¹H, ¹³C, and ¹⁹F NMR.

The chemical shifts and coupling patterns of the protons provide a wealth of information about their electronic environment and proximity to other protons.

CompoundKey ¹H NMR Signals (δ, ppm)
Benzoic acid ~12-13 (1H, s, COOH), ~8.1 (2H, d, ortho-H), ~7.6 (1H, t, para-H), ~7.5 (2H, t, meta-H)
3-Aminobenzoic acid ~12.45 (1H, s, COOH), ~7.15 (1H, t), ~7.07 (2H, m), ~6.74 (1H, m), ~5.29 (2H, s, NH₂)
3-Amino-5-methylbenzoic acid ~7.3 (1H, s), ~6.9 (1H, s), ~6.7 (1H, s), ~3.8 (2H, br s, NH₂), ~2.3 (3H, s, CH₃)
3-Amino-5-fluorobenzoic acid Expected: Aromatic protons will show coupling to the fluorine atom. The protons ortho and meta to the fluorine will appear as doublet of doublets or triplets.
This compound Expected: A complex aromatic region with multiple distinct signals due to the lack of symmetry. The protons on both rings will show splitting from adjacent protons and, in the case of the fluorinated ring, from the fluorine atom. A singlet for the methyl group and a broad singlet for the amino protons are also expected.

Interpretation:

The carboxylic acid proton is typically found far downfield (>10 ppm). The aromatic protons in benzoic acid show a characteristic pattern for a monosubstituted benzene ring. In 3-aminobenzoic acid, the electron-donating amino group shifts the aromatic protons upfield. The presence of a methyl group in 3-amino-5-methylbenzoic acid introduces a singlet around 2.3 ppm. For the fluorinated compounds, the key feature would be the observation of H-F coupling, which is invaluable for assigning the positions of the fluorine substituents.

¹³C NMR provides information on the carbon skeleton of the molecule.

CompoundKey ¹³C NMR Signals (δ, ppm)
Benzoic acid ~172 (C=O), ~134-128 (aromatic C)
3-Aminobenzoic acid ~168.3 (C=O), ~149.2 (C-NH₂), ~131.7, 129.3, 118.4, 117.1, 114.9 (aromatic C)
3-Amino-5-methylbenzoic acid ~168 (C=O), ~149 (C-NH₂), ~139 (C-CH₃), aromatic carbons, ~21 (CH₃)
3-Amino-5-fluorobenzoic acid Expected: The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. Other carbons in the ring will also show smaller couplings. The chemical shift of the carbon attached to fluorine will be significantly downfield.
This compound Expected: A complex spectrum with 14 distinct carbon signals. The spectrum will show the characteristic chemical shifts for the carboxylic acid carbon, the carbons attached to the amino, fluoro, and methyl groups, and the remaining aromatic carbons. C-F coupling will be a key diagnostic feature.

Interpretation:

The carbonyl carbon of the carboxylic acid is typically observed around 170 ppm. The carbon attached to the electron-donating amino group is shielded and appears at a lower chemical shift. Conversely, the carbon attached to the electronegative fluorine atom is deshielded and appears at a higher chemical shift, and will be split into a doublet due to coupling with the fluorine atom.

For the fluorinated analogs, ¹⁹F NMR is a crucial technique. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For 3-Amino-5-fluorobenzoic acid, a single resonance would be expected. For this compound, a single resonance would also be expected, with its chemical shift influenced by the ortho methyl group and the biphenyl system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
Benzoic acid m/z 122m/z 105 ([M-OH]⁺), m/z 77 ([C₆H₅]⁺)
3-Aminobenzoic acid m/z 137m/z 120 ([M-NH₃]⁺), m/z 92 ([M-COOH]⁺)
3-Amino-5-methylbenzoic acid m/z 151Expected: Loss of OH, COOH, and potentially fragmentation of the methyl group.
3-Amino-5-fluorobenzoic acid m/z 155Expected: Loss of OH and COOH. The presence of fluorine will be evident in the mass of the fragments.
This compound m/z 245.25Expected: A complex fragmentation pattern with initial losses of small neutral molecules like H₂O, CO, and CO₂. Fragmentation of the biphenyl linkage is also possible.

Interpretation:

The molecular ion peak is a definitive indicator of the molecular weight. The fragmentation patterns are governed by the stability of the resulting ions. For benzoic acids, the loss of the hydroxyl radical and the entire carboxyl group are common fragmentation pathways. The presence of the amino group provides an alternative fragmentation route.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

FT-IR Spectroscopy

Figure 2: General workflow for FT-IR data acquisition.

  • Sample Preparation: For solid samples, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform baseline correction if necessary.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

NMR Spectroscopy

Figure 3: General workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, tune the probe to the desired nuclei, and shim the magnetic field to achieve homogeneity.

  • 1D Spectra Acquisition: Acquire standard one-dimensional ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra.

  • 2D Spectra Acquisition (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals and pick the peaks for all spectra. Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred.

  • Ionization: The sample molecules are ionized in the ion source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments.

Conclusion

This guide provides a framework for the spectroscopic comparison of this compound with its related structures. While experimental data for the primary compound of interest remains elusive in the public domain, a systematic analysis of its structural components allows for a robust prediction of its spectroscopic features. The provided experimental data for the analogs serves as a valuable reference for researchers working with substituted benzoic acids. A thorough understanding of the electronic and steric effects of various substituents is indispensable for the accurate interpretation of spectroscopic data and the unambiguous structural elucidation of novel compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link].

  • NIST Chemistry WebBook, SRD 69. 3-Aminobenzoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18405678, 3-Amino-5-methylbenzoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17915148, 3-Amino-5-fluorobenzoic acid. Retrieved from [Link].

  • Pharmaffiliates. This compound. Retrieved from [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. The following protocols are designed to ensure the safe handling of this compound by outlining the necessary personal protective equipment (PPE), emergency procedures, and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Aromatic carboxylic acids and amines can cause significant skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can lead to severe irritation or permanent damage.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][5][6]

  • Potential for Systemic Toxicity: Organofluorine compounds can have unique metabolic pathways and toxicities that warrant a cautious approach.[7][8][9][10]

Given these potential hazards, a stringent adherence to the following PPE protocols is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (low dust) ANSI Z87.1 compliant safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a well-ventilated area
Handling solutions (potential for splash) Chemical splash gogglesNitrile or neoprene glovesChemical-resistant laboratory coat or apronNot generally required if handled in a chemical fume hood
Procedures with high dust or aerosol generation Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or coverallsNIOSH-approved half-mask or full-face respirator with particulate filters (N95 or higher)
Large-scale operations or spill cleanup Full-face respirator with appropriate cartridgesHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsNIOSH-approved full-face respirator with organic vapor and particulate cartridges
Detailed PPE Selection and Rationale
  • Eye and Face Protection: Due to the risk of serious eye irritation, at a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn.[11] For tasks with a higher risk of splashing, chemical splash goggles are required.[5][6] When there is a significant risk of both splashes and aerosol generation, a face shield should be worn in conjunction with chemical splash goggles.[5][11]

  • Hand Protection: Disposable nitrile or neoprene gloves are recommended for handling this compound.[12][13] These materials provide good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves should be considered.

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[5] For procedures with a higher risk of splashes, a chemical-resistant lab coat or apron is recommended. In situations with the potential for significant exposure, such as large-scale operations or spill cleanup, a chemical-resistant suit or coveralls should be worn.[14]

  • Respiratory Protection: All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with particulate filters (N95 or higher) is necessary for operations that generate dust.[1] For situations with the potential for vapor exposure or during spill cleanup, a respirator with organic vapor and particulate cartridges is required.[15]

Operational and Disposal Plans: A Step-by-Step Guide

Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Put on the lab coat or other protective garment.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Coveralls: Remove by turning it inside out.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator: Remove without touching the front.

  • Wash Hands: Thoroughly wash hands with soap and water after removing all PPE.[1][2]

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.[1][3]

  • Empty Containers: "Empty" containers may still retain hazardous residues and should be disposed of as hazardous waste.[16]

Visualizing Safety: Workflows and Decision Making

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound Assess_Task Assess Task: - Scale - Potential for dust/aerosol - Potential for splash Start->Assess_Task Low_Risk Low Risk: - Small scale - No dust/splash - Well-ventilated area Assess_Task->Low_Risk Low Moderate_Risk Moderate Risk: - Handling solutions - Potential for splash Assess_Task->Moderate_Risk Moderate High_Risk High Risk: - High dust/aerosol generation - Large scale / Spill Assess_Task->High_Risk High PPE_Low Required PPE: - Safety glasses - Nitrile/neoprene gloves - Lab coat Low_Risk->PPE_Low PPE_Moderate Required PPE: - Chemical splash goggles - Nitrile/neoprene gloves - Chemical-resistant lab coat Moderate_Risk->PPE_Moderate PPE_High Required PPE: - Goggles & Face shield - Nitrile/neoprene gloves - Chemical-resistant coveralls - Respirator High_Risk->PPE_High

Caption: PPE Selection Workflow based on task-specific hazard assessment.

Emergency_Response_Workflow cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Event Exposure_Type Identify Exposure Route Exposure->Exposure_Type Skin_Contact Skin Contact: - Wash with soap & water (15 min) - Remove contaminated clothing Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: - Flush with water (15 min) - Remove contact lenses Exposure_Type->Eye_Contact Eye Inhalation Inhalation: - Move to fresh air Exposure_Type->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting Exposure_Type->Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Report_Incident Report Incident to Supervisor Medical_Attention->Report_Incident

Caption: Step-by-step emergency response protocol for accidental exposure.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is paramount for the safety of all laboratory personnel. By understanding the potential hazards, diligently using the appropriate PPE, and being prepared for emergencies, researchers can mitigate risks and maintain a safe working environment. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current safety information.

References

  • Chemos GmbH & Co.KG.
  • Fisher Scientific.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-Amino-5-bromobenzotrifluoride.
  • Carl ROTH.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • Synquest Labs. 2-[(3-Fluorophenyl)
  • National Institutes of Health. The Dark Side of Fluorine - PMC.
  • University of California, Berkeley. Personal Protective Equipment (PPE).
  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
  • Enviro Tech Chemical Services.
  • CHEMM. Personal Protective Equipment (PPE).
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • ResearchGate. Metabolism and Toxicity of Fluorine Compounds.
  • Synquest Labs. 3-Fluoro-5-(trifluoromethyl)
  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.
  • National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • National Institutes of Health. Metabolism and Toxicity of Fluorine Compounds - PMC.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.